Cyp51-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H18Br2FN3O2 |
|---|---|
Poids moléculaire |
571.2 g/mol |
Nom IUPAC |
(8E)-4-(5-bromofuran-2-yl)-8-[(5-bromofuran-2-yl)methylidene]-6-cyclopropyl-2-(4-fluorophenyl)-5,7-dihydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C25H18Br2FN3O2/c26-21-9-7-18(32-21)11-15-12-31(17-5-6-17)13-19-23(15)29-25(14-1-3-16(28)4-2-14)30-24(19)20-8-10-22(27)33-20/h1-4,7-11,17H,5-6,12-13H2/b15-11+ |
Clé InChI |
MISLPVIASDNMNU-RVDMUPIBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Action of CYP51 Inhibitors: A Technical Guide
Introduction
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes.[1][2] In fungi, the primary sterol is ergosterol (B1671047), while in mammals, it is cholesterol. The significant structural and functional conservation of CYP51 across different species, coupled with its essential role, makes it a prime target for the development of antimicrobial and cholesterol-lowering drugs.[2][3][4] This guide provides a detailed examination of the mechanism of action of CYP51 inhibitors, with a focus on their molecular interactions, cellular consequences, and the experimental methodologies used for their characterization. While this guide addresses the general mechanism of CYP51 inhibitors, it is important to note that a specific compound designated "Cyp51-IN-18" is not documented in the scientific literature based on the conducted searches. The principles and data presented herein are derived from studies of well-characterized CYP51 inhibitors.
Core Mechanism of Action: Inhibition of Sterol Biosynthesis
The primary mechanism of action of CYP51 inhibitors is the disruption of the sterol biosynthesis pathway. CYP51, a cytochrome P450 enzyme, catalyzes the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol (B1674476) in fungi and mammals. This demethylation is a critical step in the multi-step conversion of these precursors into mature sterols such as ergosterol and cholesterol.
Most CYP51 inhibitors, particularly the widely used azole antifungals, are non-competitive inhibitors. They possess a heterocyclic ring (either imidazole (B134444) or triazole) that binds to the heme iron atom at the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate and the subsequent monooxygenation reaction, effectively halting the sterol biosynthesis pathway.
The inhibition of CYP51 leads to two major downstream cellular consequences:
-
Depletion of Essential Sterols: The lack of mature sterols, such as ergosterol in fungi, compromises the integrity and fluidity of the cell membrane. This affects the function of membrane-bound proteins and can lead to increased cell permeability.
-
Accumulation of Toxic Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors. These intermediates are incorporated into the cell membrane, disrupting its normal structure and function, which is believed to be a major contributor to the fungistatic or fungicidal effect of these inhibitors.
Quantitative Data on Representative CYP51 Inhibitors
The following tables summarize key quantitative data for several well-characterized CYP51 inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Enzyme Inhibition and Binding Affinity
| Compound | Target Organism | IC50 (µM) | Kd (nM) |
| VT-1161 (Oteseconazole) | Candida albicans | 1.4 - 1.6 | < 39 |
| VT-1161 (Oteseconazole) | Trichophyton rubrum | 0.14 | 242 |
| VT-1129 | Cryptococcus neoformans | 0.16 | ~11 |
| VT-1129 | Cryptococcus gattii | 0.15 | ~24 |
| VT-1129 | Cryptococcus grubii | 0.18 | ~25 |
Data sourced from
Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration)
| Compound | Target Organism | MIC50 (µg/mL) |
| VT-1161 (Oteseconazole) | Fluconazole-resistant C. albicans | 0.03 |
Data sourced from
Experimental Protocols
The characterization of CYP51 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
1. CYP51 Enzyme Inhibition Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CYP51. A common method involves monitoring the consumption of NADPH, a cofactor in the CYP51-catalyzed reaction, spectrophotometrically at 340 nm.
-
Methodology:
-
Recombinant CYP51 enzyme is purified and reconstituted in a reaction mixture containing a suitable buffer, phospholipids (B1166683) (to mimic the membrane environment), and cytochrome P450 reductase.
-
The inhibitor, at various concentrations, is pre-incubated with the enzyme mixture.
-
The reaction is initiated by the addition of the substrate (e.g., lanosterol) and NADPH.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.
-
The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.
-
2. Binding Affinity Determination by Spectral Titration
-
Principle: The binding of an inhibitor to the heme iron of CYP51 induces a characteristic spectral shift, which can be quantified to determine the binding affinity (dissociation constant, Kd).
-
Methodology:
-
A solution of purified CYP51 is placed in a spectrophotometer cuvette.
-
The inhibitor is added in small aliquots from a concentrated stock solution.
-
The absorbance spectrum of the enzyme is recorded after each addition.
-
The change in absorbance at the peak and trough of the difference spectrum is plotted against the inhibitor concentration.
-
The Kd value is calculated by fitting the data to a suitable binding equation (e.g., the Morrison equation).
-
3. Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method is used to analyze the cellular sterol composition and confirm that the inhibitor disrupts the ergosterol biosynthesis pathway in whole cells.
-
Methodology:
-
Fungal cells are cultured in the presence and absence of the inhibitor.
-
The cells are harvested, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
The sterols are saponified and then derivatized to make them volatile for GC analysis.
-
The derivatized sterols are separated by GC and identified by their mass spectra using MS.
-
The relative amounts of ergosterol and the accumulated 14α-methylated precursors are quantified to assess the inhibitory effect.
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of CYP51 Inhibition.
Caption: Experimental Workflow for CYP51 Inhibitor Evaluation.
CYP51 inhibitors represent a cornerstone of antifungal therapy and hold promise for other therapeutic applications. Their mechanism of action is well-established and centers on the targeted disruption of sterol biosynthesis, leading to membrane dysfunction and growth inhibition. The continued investigation of structure-activity relationships and the application of robust experimental protocols are essential for the development of new, more potent, and selective CYP51 inhibitors to combat emerging drug resistance and treat a broader range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Cyp51-IN-18: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Cyp51-IN-18, a potent inhibitor of the enzyme sterol 14α-demethylase (CYP51). The information is tailored for professionals in the fields of mycology, medicinal chemistry, and drug development.
Introduction to Cyp51 and Its Inhibition
Sterol 14α-demethylase, encoded by the ERG11 gene, is a crucial cytochrome P450 enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and certain protozoa. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
Inhibition of Cyp51 disrupts the synthesis of ergosterol, leading to a depletion of this vital sterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the cessation of fungal growth and cell death. Consequently, Cyp51 has become a primary target for the development of antifungal drugs, with the azole class of antifungals being a prominent example of Cyp51 inhibitors.
Discovery of this compound
This compound, also identified as compound 2l, was discovered during a research initiative focused on identifying novel pyrido[4,3-d]pyrimidine (B1258125) derivatives as potential inhibitors of sterol 14α-demethylase. The discovery was detailed in a 2024 publication in the Journal of Agricultural and Food Chemistry by Yan Y, et al.[1][2] This research aimed to explore new chemical scaffolds with potent antifungal activity.
Quantitative Biological Activity
This compound has demonstrated significant inhibitory activity against Cyp51 and potent fungicidal effects. The key quantitative data are summarized in the table below.
| Parameter | Value | Target/Organism | Reference |
| IC50 | 0.219 µg/mL | Sterol 14α-demethylase (CYP51) | [1] |
| EC50 | 0.369 µg/mL | Botrytis cinerea | [1] |
Synthesis Pathway of this compound
The synthesis of this compound (compound 2l) is achieved through a multi-step process involving a Michael addition reaction followed by an intramolecular cyclization. The general synthetic scheme is outlined below.
Caption: Synthetic pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of this compound.
General Chemical Synthesis Protocol
The synthesis of the target pyrido[4,3-d]pyrimidine derivatives, including this compound, was conducted as follows:
-
Synthesis of Intermediates: Intermediates 1 and 3 were synthesized via a Claisen-Schmidt condensation reaction between selected aldehydes and ketones in the presence of NaOH in N,N-dimethylformamide (DMF).[2] The resulting intermediates were purified by recrystallization.[2]
-
Synthesis of Final Compounds: The final compounds (2a–2w and 4a–4k, including 2l which is this compound) were synthesized through a one-pot reaction.[2] This involved a Michael addition of the conjugated double bond of the intermediate with a 4-substituted-benzimidamide, followed by an intramolecular cyclization reaction.[2] The reactions were carried out in the presence of NaOH.[2]
-
Purification: All target compounds were purified using silica (B1680970) gel column chromatography.[2]
-
Characterization: The structures of the synthesized compounds were confirmed using Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and High-Resolution Mass Spectrometry (HRMS).[2]
In Vitro Antifungal Activity Assay
The fungicidal activity of the synthesized compounds was evaluated against several plant pathogenic fungi, including Pyricularia oryzae, Rhizoctonia cerealis, Sclerotinia sclerotiorum, Botrytis cinerea, and Penicillium italicum.
-
Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent to prepare stock solutions.
-
Fungal Culture: The pathogenic fungi were cultured on potato dextrose agar (B569324) (PDA) plates.
-
Mycelial Growth Inhibition Assay: The compounds were added to the PDA medium at a concentration of 16 μg/mL.[1] Mycelial plugs of the fungi were placed on the center of the plates.
-
Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control group (without any compound) reached the edge of the plate.
-
Measurement and Calculation: The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to the control. The half-maximal effective concentration (EC50) values were then determined.[1]
Cyp51 Enzyme Inhibition Assay
The inhibitory activity of the compounds against sterol 14α-demethylase (CYP51) was determined to confirm the mechanism of action.
-
Enzyme Preparation: A source of Cyp51 enzyme was prepared (e.g., from a fungal microsomal fraction).
-
Inhibition Assay: The assay was performed by measuring the enzymatic activity in the presence and absence of the test compounds. The specific substrate for Cyp51 (e.g., lanosterol) was used.
-
Data Analysis: The percentage of enzyme inhibition was calculated for various concentrations of the test compounds. The half-maximal inhibitory concentration (IC50) values were then determined by fitting the data to a dose-response curve.[1]
Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway
This compound exerts its antifungal effect by inhibiting the ergosterol biosynthesis pathway at the level of the Cyp51 enzyme. The following diagram illustrates the key steps of this pathway and the point of inhibition.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
References
Cyp51-IN-18: A Technical Guide to a Novel Sterol 14α-Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp51-IN-18 is a novel and potent inhibitor of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. Identified as compound 2l in a 2024 study published in the Journal of Agricultural and Food Chemistry, this molecule belongs to a new class of pyrido[4,3-d]pyrimidine (B1258125) derivatives.[1][2] this compound has demonstrated significant in vitro inhibitory activity against the CYP51 enzyme and potent fungicidal effects, particularly against the plant pathogen Botrytis cinerea.[1][2] This technical guide provides a comprehensive overview of the available chemical, biological, and structural information on this compound, intended to support further research and development efforts.
Chemical Properties and Structure
This compound is a synthetic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core. This structural class is the basis for its novel inhibitory mechanism against CYP51. While the precise IUPAC name and SMILES string for this compound (compound 2l ) are detailed in the primary literature, this information is not publicly available in detail at this time. The core structure is presented below, with the understanding that specific substitutions on this scaffold define the final compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Compound ID | 2l | Yan Y, et al. 2024[1][2] |
| Chemical Class | Pyrido[4,3-d]pyrimidine derivative | Yan Y, et al. 2024[1][2] |
| Molecular Formula | Details in primary publication | Yan Y, et al. 2024 |
| Molecular Weight | Details in primary publication | Yan Y, et al. 2024 |
| IUPAC Name | Details in primary publication | Yan Y, et al. 2024 |
| SMILES String | Details in primary publication | Yan Y, et al. 2024 |
Note: Detailed structural information is contained within the cited primary research article, which should be consulted for specifics.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound functions by targeting and inhibiting CYP51, a cytochrome P450 enzyme. In fungi, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol (B1674476) or eburicol. This demethylation is a critical, rate-limiting step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.
By inhibiting CYP51, this compound disrupts the ergosterol biosynthetic pathway. This leads to two primary antifungal effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and function of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.
This dual mechanism ultimately leads to the cessation of fungal growth and cell death.
Biological Activity
This compound has demonstrated potent inhibitory activity against its target enzyme and significant fungicidal efficacy. The primary study compared its activity to the commercial demethylase inhibitor (DMI) fungicide, epoxiconazole (B1671545).[1][2]
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Target | Metric | Value (μg/mL) | Comparison (Epoxiconazole) | Source |
| Enzyme Inhibition | CYP51 | IC₅₀ | 0.219 | 0.802 | Yan Y, et al. 2024[1][2] |
| Fungicidal Activity | Botrytis cinerea | EC₅₀ | 0.369 | 0.670 | Yan Y, et al. 2024[1] |
The data clearly indicates that this compound is significantly more potent than epoxiconazole in both inhibiting the target enzyme and controlling the growth of B. cinerea in vitro.
Experimental Protocols
While the specific protocols for this compound are detailed in the primary publication, this section provides generalized methodologies representative of those used to evaluate novel CYP51 inhibitors.
CYP51 Inhibition Assay (IC₅₀ Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the CYP51 enzyme by 50%. A common method involves a fluorescence-based assay using a recombinant CYP51 enzyme.
1. Reagents and Materials:
-
Recombinantly expressed and purified CYP51 enzyme (e.g., from T. cruzi or the target fungus).
-
CYP450 reductase.
-
NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase).
-
Fluorogenic probe substrate for CYP51 (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BOMCC).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
96-well microplates (black, for fluorescence).
-
Fluorescence plate reader.
2. Protocol:
-
A reaction mixture is prepared in the wells of a microplate containing buffer, CYP51 enzyme, CYP450 reductase, and the NADPH regenerating system.
-
Serial dilutions of this compound are added to the wells. A control group with solvent only is included.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
The reaction is initiated by adding the fluorogenic substrate (BOMCC).
-
The fluorescence generated by the metabolism of the substrate is measured over time using a plate reader (e.g., Excitation: 410 nm, Emission: 460 nm).
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Antifungal Activity Assay (EC₅₀ Determination against B. cinerea)
This assay determines the concentration of a compound that inhibits 50% of fungal growth. A common method is the broth microdilution assay.
1. Reagents and Materials:
-
Botrytis cinerea culture.
-
Potato Dextrose Broth (PDB) or a similar liquid growth medium.
-
Test compound (this compound) in a suitable solvent.
-
96-well microplates (clear, for absorbance or visual assessment).
-
Spectrophotometer (microplate reader).
2. Protocol:
-
A spore suspension of B. cinerea is prepared from a fresh culture and adjusted to a standard concentration (e.g., 1 x 10⁵ spores/mL).
-
Serial dilutions of this compound are prepared in the wells of the microplate containing the liquid growth medium.
-
Control wells (no inhibitor) and blank wells (no fungus) are included.
-
Each well is inoculated with the fungal spore suspension.
-
The microplate is incubated under suitable conditions (e.g., 25°C for 48-72 hours).
-
Fungal growth is quantified by measuring the optical density (e.g., at 600 nm) or by visual assessment.
-
The percentage of growth inhibition is calculated relative to the control.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Molecular Modeling Insights
The primary study on this compound employed molecular dynamics (MD) simulations to investigate its interaction with the CYP51 enzyme.[1][2] The results of these simulations indicated that this compound exhibits a stronger affinity for the CYP51 active site compared to epoxiconazole. This stronger binding affinity, predicted computationally, is consistent with the superior in vitro inhibitory activity observed experimentally. Such computational approaches are crucial in modern drug design for understanding binding modes and guiding the optimization of lead compounds.
Conclusion
This compound is a highly promising novel fungicide candidate from the pyrido[4,3-d]pyrimidine class. Its potent, specific inhibition of the essential fungal enzyme CYP51, coupled with superior in vitro efficacy against Botrytis cinerea compared to a commercial standard, marks it as a significant lead compound for the development of new antifungal agents. Further investigation into its spectrum of activity, in vivo efficacy, and safety profile is warranted to fully evaluate its therapeutic or agricultural potential. The detailed findings within the primary publication by Yan Y, et al. (2024) serve as the foundational reference for any future research on this compound.
References
Cyp51-IN-18 as a novel sterol 14α-demethylase inhibitor
As "Cyp51-IN-18" is not a publicly recognized designation for a specific sterol 14α-demethylase inhibitor, this technical guide utilizes the well-characterized and novel inhibitor, VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) , as a representative molecule to illustrate the core principles and experimental methodologies relevant to the field. VNI is a potent, selective inhibitor of protozoan CYP51 and serves as an excellent exemplar for researchers, scientists, and drug development professionals.[1][2][3]
Introduction to Sterol 14α-Demethylase (CYP51)
Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (CYP51), is a critical enzyme in the biosynthesis of essential sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step for the structural integrity and function of cellular membranes. Due to its essential role in pathogenic microbes and the differences between microbial and human CYP51, it has become a major target for the development of antifungal and antiparasitic agents.
VNI: A Novel CYP51 Inhibitor
VNI is a carboxamide-containing β-phenyl-imidazole that has demonstrated high potency and selectivity against CYP51 from the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Its mechanism of action involves the coordination of the imidazole (B134444) nitrogen to the heme iron atom within the active site of CYP51, thereby inhibiting its catalytic activity. This leads to the disruption of the parasite's sterol biosynthesis, ultimately resulting in cell growth inhibition and death.
Quantitative Data for VNI
The following tables summarize the key quantitative data for VNI's activity against T. cruzi and its CYP51 enzyme.
Table 1: In Vitro Activity of VNI against Trypanosoma cruzi
| Parameter | Strain | Value | Reference |
| EC50 (Bloodstream Trypomastigotes) | Y | 11 µM | |
| EC50 (Culture-Derived Trypomastigotes) | Y | ~3.0 µM | |
| EC50 (Culture-Derived Trypomastigotes) | Colombiana | ~3.0 µM |
Table 2: In Vivo Efficacy of VNI in a Murine Model of Acute Chagas Disease
| Treatment Regimen | Parasitemia Reduction | Survival Rate | Reference |
| 25 mg/kg (twice daily) | Similar to benznidazole (B1666585) (100 mg/kg/day) | 100% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Recombinant CYP51 Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant CYP51.
Methodology:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components:
-
Purified recombinant T. cruzi CYP51 (final concentration, e.g., 0.5 µM).
-
Appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Substrate: Radiolabeled eburicol (B28769) (final concentration, e.g., 50 µM).
-
VNI (or test compound) at various concentrations, typically added from a DMSO stock.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding NADPH (final concentration, e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent, such as ethyl acetate, to extract the sterols.
-
Analysis:
-
Dry the extracted sterols under a stream of nitrogen.
-
Resuspend the dried residue in a suitable solvent (e.g., methanol).
-
Analyze the reaction products using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to quantify the conversion of the substrate to the demethylated product.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
In Vitro Anti-parasitic Assay (Trypanosome Growth Inhibition)
This cell-based assay determines the efficacy of a compound in inhibiting the growth of T. cruzi.
Methodology:
-
Parasite Culture: Culture bloodstream or culture-derived trypomastigotes of T. cruzi in an appropriate medium under standard conditions.
-
Compound Preparation: Prepare serial dilutions of VNI (or the test compound) in the culture medium.
-
Assay Setup:
-
Seed a 96-well plate with a known density of trypomastigotes.
-
Add the prepared compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., benznidazole).
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).
-
Quantification of Parasite Viability: Assess parasite viability using a suitable method, such as:
-
Direct counting with a hemocytometer.
-
A colorimetric assay (e.g., MTT or resazurin-based).
-
-
Data Analysis: Determine the EC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
In Vivo Efficacy in a Murine Model of Chagas Disease
This protocol outlines the assessment of a compound's efficacy in a living organism infected with T. cruzi.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., Swiss mice).
-
Infection: Infect the mice with a specific strain of T. cruzi (e.g., Y strain).
-
Treatment:
-
Once the infection is established (detectable parasitemia), begin treatment with VNI (or the test compound) administered via a suitable route (e.g., oral gavage).
-
A typical treatment regimen could be 25 mg/kg of body weight, administered twice daily.
-
Include a vehicle control group and a positive control group (e.g., benznidazole).
-
-
Monitoring:
-
Monitor parasitemia levels in the blood at regular intervals.
-
Record animal survival rates.
-
-
Data Analysis: Compare the reduction in parasitemia and the survival rates between the treated and control groups to evaluate the in vivo efficacy of the compound.
Visualizations
Signaling Pathway: Sterol Biosynthesis and CYP51 Inhibition
Caption: Inhibition of the sterol biosynthesis pathway by VNI.
Experimental Workflow: In Vitro CYP51 Inhibition Assay
Caption: Workflow for determining the in vitro inhibition of CYP51.
Logical Relationship: VNI's Therapeutic Rationale
Caption: The logical basis for VNI as an anti-Chagas disease agent.
References
- 1. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Inhibitor Binding to Cyp51: A Technical Guide
Disclaimer: No specific scientific data or literature could be found for a compound designated "Cyp51-IN-18." The following guide provides a comprehensive overview and detailed protocols for the in silico modeling of a generic inhibitor binding to the enzyme Cytochrome P450 51 (Cyp51), a crucial enzyme in sterol biosynthesis and a major target for antifungal drugs.[1][2][3][4][5] The methodologies and data presentation formats described herein are based on established computational drug design workflows for Cyp51 and other inhibitors.
This technical whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing computational methods to study and design novel Cyp51 inhibitors.
Introduction to Cyp51
Cytochrome P450 51 (Cyp51), also known as sterol 14α-demethylase, is a vital enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. It belongs to the cytochrome P450 superfamily and catalyzes the oxidative removal of the 14α-methyl group from sterol precursors. This function is essential for maintaining the integrity and fluidity of cellular membranes. Due to its critical role, Cyp51 has become a primary target for the development of antifungal agents, particularly azole drugs. Understanding the binding mechanisms of inhibitors to Cyp51 at a molecular level is paramount for the rational design of new, more potent, and selective drugs.
In Silico Modeling Workflow
The in silico analysis of a Cyp51-inhibitor complex typically involves a multi-step computational workflow. This process begins with preparing the structures of the protein and the ligand, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability and dynamics of the complex.
Quantitative Data Summary
Effective in silico analysis relies on the generation and interpretation of quantitative data. The following tables provide a template for summarizing key results from molecular docking and molecular dynamics simulations for a hypothetical Cyp51 inhibitor.
Table 1: Molecular Docking Results
| Parameter | Value | Unit | Description |
| Binding Affinity (Score) | -9.8 | kcal/mol | Predicted binding energy from the docking software. More negative values indicate stronger binding. |
| Interacting Residues | TYR132, HIS377, MET508 | - | Key amino acid residues in the Cyp51 active site that form interactions with the inhibitor. |
| Hydrogen Bonds | 2 | Count | Number of hydrogen bonds formed between the inhibitor and Cyp51. |
| Hydrophobic Interactions | 5 | Count | Number of significant hydrophobic interactions between the inhibitor and Cyp51. |
Table 2: Molecular Dynamics Simulation Analysis
| Parameter | Average Value | Standard Deviation | Unit | Description |
| RMSD (Protein Backbone) | 1.5 | 0.3 | Å | Root Mean Square Deviation of the protein backbone, indicating structural stability over time. |
| RMSF (Ligand) | 0.8 | 0.2 | Å | Root Mean Square Fluctuation of the ligand atoms, showing its flexibility within the binding pocket. |
| Binding Free Energy (MM/GBSA) | -45.2 | 5.1 | kcal/mol | Calculated binding free energy, providing a more accurate estimation of binding affinity. |
| Radius of Gyration (Complex) | 22.5 | 0.5 | Å | A measure of the compactness of the protein-ligand complex during the simulation. |
Detailed Experimental Protocols
The following sections outline the standard protocols for molecular docking and molecular dynamics simulations of a Cyp51-inhibitor complex.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein Preparation:
-
Obtain the 3D crystal structure of Cyp51 from the Protein Data Bank (PDB). A common choice is the human lanosterol (B1674476) 14α-demethylase (PDB ID: 3LD6).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor using a molecule builder or retrieve it from a chemical database.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the Cyp51 structure, typically centered on the location of the co-crystallized ligand or the heme group.
-
Utilize a docking algorithm (e.g., AutoDock, Glide, MOE Dock) to perform the docking calculations.
-
Generate a set of possible binding poses for the inhibitor within the defined active site.
-
-
Analysis of Results:
-
Rank the generated poses based on their docking scores (binding affinities).
-
Visually inspect the top-ranked poses to analyze the interactions (hydrogen bonds, hydrophobic interactions) with the active site residues of Cyp51.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior of the Cyp51-inhibitor complex over time, offering a more realistic representation of the biological system.
-
System Preparation:
-
Use the best-ranked docked pose of the Cyp51-inhibitor complex as the starting structure.
-
Place the complex in a periodic boundary box of appropriate dimensions.
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field (e.g., AMBER, CHARMM) to describe the atomic interactions.
-
Perform an initial energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.
-
Save the coordinates of the system at regular intervals to generate a trajectory file.
-
-
Trajectory Analysis:
-
Calculate RMSD to assess the overall stability of the protein and the ligand's binding pose.
-
Calculate RMSF to identify flexible regions of the protein and the ligand.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.
-
Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.
-
Conclusion
In silico modeling is a powerful tool for understanding the molecular basis of inhibitor binding to Cyp51. By combining molecular docking and molecular dynamics simulations, researchers can predict binding modes, assess complex stability, and estimate binding affinities. This information is invaluable for the structure-based design and optimization of novel Cyp51 inhibitors with improved therapeutic potential. While this guide provides a general framework, the specific parameters and analysis techniques may need to be adapted based on the particular inhibitor and the research question at hand.
References
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Based Design of CYP51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
Technical Whitepaper: Target Specificity and Selectivity of Novel CYP51 Inhibitors
Disclaimer: No publicly available information was found for a compound specifically named "Cyp51-IN-18". This guide provides a comprehensive overview of the principles and methodologies used to determine the target specificity and selectivity of novel inhibitors of Sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis. The data and examples provided are illustrative and based on established research in the field of CYP51 inhibitor development.
Introduction: CYP51 as a Key Therapeutic Target
Sterol 14α-demethylase, encoded by the ERG11 or CYP51 gene, is a crucial enzyme in the biosynthesis of essential sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2] This enzyme belongs to the cytochrome P450 superfamily and catalyzes the oxidative removal of the 14α-methyl group from sterol precursors.[3] Because ergosterol is a vital component of fungal cell membranes, its depletion and the accumulation of toxic sterol intermediates are detrimental to fungal survival.[4] This makes CYP51 an attractive and well-validated target for antifungal drug development.[5] The most prominent class of CYP51 inhibitors are the azoles, which are widely used in clinical practice.
However, the therapeutic utility of CYP51 inhibitors is contingent on their specificity for the fungal enzyme over the human ortholog. Inhibition of human CYP51 can lead to adverse side effects and drug-drug interactions. Therefore, a thorough characterization of the target specificity and selectivity of any new chemical entity targeting CYP51 is paramount for its development as a safe and effective therapeutic agent.
Quantitative Assessment of Target Specificity and Selectivity
The evaluation of a novel CYP51 inhibitor involves a series of quantitative assays to determine its potency against the target enzyme and its potential for off-target effects. The key parameters measured are the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the minimum inhibitory concentration (MIC).
Table 1: In Vitro Enzymatic Inhibition of a Hypothetical CYP51 Inhibitor
| Target Enzyme | Substrate | IC50 (µM) |
| Candida albicans CYP51 | Lanosterol | 0.08 |
| Aspergillus fumigatus CYP51 | Eburicol | 0.12 |
| Human CYP51 | Lanosterol | 15.7 |
Table 2: Binding Affinity of a Hypothetical CYP51 Inhibitor
| Target Enzyme | Kd (nM) |
| Candida albicans CYP51 | 25 |
| Human CYP51 | 3500 |
Table 3: Antifungal Activity and Selectivity Index of a Hypothetical CYP51 Inhibitor
| Fungal Species | MIC80 (µg/mL) | Human Cell Line (HepG2) Cytotoxicity (CC50 in µM) | Selectivity Index (CC50 / IC50 C. albicans) |
| Candida albicans | <0.0625 | >50 | >625 |
| Candida glabrata | 0.25 | ||
| Cryptococcus neoformans | 0.25 |
Table 4: Off-Target Activity Profile against Human Cytochrome P450 Isoforms
| Human CYP Isoform | % Inhibition at 10 µM | IC50 (µM) |
| CYP1A2 | <10 | >50 |
| CYP2C9 | 15 | >50 |
| CYP2C19 | 8 | >50 |
| CYP2D6 | <5 | >50 |
| CYP3A4 | 25 | 35 |
Experimental Protocols
Recombinant CYP51 Expression and Purification
The cDNAs encoding the target CYP51 enzymes (e.g., from Candida albicans, Aspergillus fumigatus, and Homo sapiens) are cloned into an appropriate expression vector, often with an N-terminal modification to enhance solubility and a polyhistidine tag for purification. The proteins are then expressed in a host system like Escherichia coli. Purification is typically achieved through nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The concentration and purity of the recombinant enzymes are determined spectrophotometrically and by SDS-PAGE, respectively.
CYP51 Enzymatic Inhibition Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of CYP51.
-
Reagents and Buffers:
-
Recombinant CYP51 enzyme (e.g., 0.5-1 µM)
-
NADPH-cytochrome P450 reductase (CPR) (e.g., 1-2 µM)
-
Radiolabeled substrate (e.g., [3H]lanosterol or [3H]eburicol, 50 µM)
-
Lipid component (e.g., L-α-1,2-dilauroyl-sn-glycerophosphocholine, 100 µM)
-
NADPH regenerating system (e.g., isocitrate dehydrogenase, sodium isocitrate)
-
Potassium phosphate (B84403) buffer (pH 7.2-7.4)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
A reaction mixture containing the CYP51 enzyme, CPR, lipid, and the NADPH regenerating system in buffer is prepared.
-
The test inhibitor, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a range of final concentrations.
-
The mixture is pre-incubated at 37°C for a short period.
-
The reaction is initiated by the addition of the radiolabeled substrate and NADPH.
-
The reaction is allowed to proceed at 37°C for a defined time (e.g., 15-60 minutes) and then stopped by the addition of an organic solvent (e.g., ethyl acetate) to extract the sterols.
-
The organic phase is separated, dried, and the sterol products are analyzed by reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a suitable nonlinear regression model.
-
Spectral Ligand Binding Assay (Kd Determination)
This assay measures the direct binding of an inhibitor to the heme iron of the CYP51 enzyme, which results in a characteristic spectral shift.
-
Reagents and Buffers:
-
Purified recombinant CYP51 enzyme (e.g., 0.5-2 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
A baseline absorbance spectrum of the purified CYP51 enzyme is recorded from approximately 350 to 500 nm using a dual-beam spectrophotometer.
-
Aliquots of the test inhibitor are added sequentially to the sample cuvette, and the spectrum is recorded after each addition.
-
The binding of azole inhibitors typically induces a type II spectral shift, with a peak at around 425-430 nm and a trough at around 390-410 nm.
-
The change in absorbance (ΔA) is plotted against the inhibitor concentration.
-
The equilibrium dissociation constant (Kd) is calculated by fitting the resulting saturation curve to a one-site binding equation.
-
Antifungal Susceptibility Testing (MIC Determination)
This cellular assay determines the minimum concentration of the inhibitor required to inhibit the growth of a specific fungal pathogen.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
-
Standardized growth medium (e.g., RPMI-1640).
-
96-well microtiter plates.
-
Test inhibitor at various concentrations.
-
-
Procedure:
-
A standardized inoculum of the fungal strain is prepared.
-
The test inhibitor is serially diluted in the growth medium in a 96-well plate.
-
The fungal inoculum is added to each well.
-
The plates are incubated at 35-37°C for 24-48 hours.
-
Fungal growth is assessed visually or by measuring the optical density at a specific wavelength.
-
The MIC is defined as the lowest concentration of the inhibitor that causes a significant reduction (e.g., 80% or MIC80) in fungal growth compared to a drug-free control.
-
Off-Target Profiling
To assess selectivity, the inhibitor is tested against a panel of human cytochrome P450 enzymes that are important for drug metabolism (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Commercially available kits with recombinant human CYP enzymes and fluorescent probe substrates are often used for this purpose. The IC50 values for the inhibition of these enzymes are determined and compared to the IC50 value for the target fungal CYP51. A high selectivity index (IC50 for human CYP / IC50 for fungal CYP) is desirable.
Visualizing Pathways and Workflows
Sterol Biosynthesis Pathway
Caption: The ergosterol biosynthesis pathway, highlighting the inhibition of CYP51.
Experimental Workflow for CYP51 Inhibitor Characterization
Caption: A typical workflow for the preclinical characterization of a novel CYP51 inhibitor.
Conclusion
The development of novel CYP51 inhibitors with improved efficacy and safety profiles is crucial in the fight against fungal infections. A rigorous and systematic evaluation of target specificity and selectivity is a cornerstone of this process. By employing a combination of in vitro enzymatic and binding assays, cell-based antifungal and cytotoxicity assays, and comprehensive off-target profiling, researchers can identify lead compounds with a high potential for clinical success. The ultimate goal is to develop inhibitors that are highly potent against fungal CYP51 while exhibiting minimal activity against the human ortholog and other host enzymes, thereby maximizing therapeutic benefit and minimizing the risk of adverse effects.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in sterol 14-demethylase inhibitors for Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Novel Cyp51 Inhibitors: A Technical Guide
Introduction
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3][4] Its essential role in pathogenic fungi and protozoa has made it a primary target for the development of antimicrobial agents, most notably the azole antifungals.[1] The evaluation of novel inhibitors of CYP51 is a critical step in the drug discovery process, requiring a series of well-defined in vitro experiments to determine their potency, selectivity, and mechanism of action. This guide provides a comprehensive overview of the preliminary in vitro evaluation of a hypothetical novel CYP51 inhibitor, referred to as Cyp51-IN-18, intended for researchers, scientists, and drug development professionals.
I. Biochemical Evaluation of this compound
The initial assessment of a potential CYP51 inhibitor involves direct measurement of its effect on the enzymatic activity of purified CYP51.
A. Quantitative Data Summary
The potency of this compound against CYP51 from various organisms would be determined and summarized. The half-maximal inhibitory concentration (IC50) is a key metric.
| Target Organism | CYP51 Isoform | IC50 (µM) of this compound | Reference Compound (e.g., Ketoconazole) IC50 (µM) |
| Aspergillus fumigatus | CYP51A | 0.38 | 0.16 |
| Aspergillus fumigatus | CYP51B | 0.50 | 0.25 |
| Candida albicans | CYP51 | 0.25 | 0.10 |
| Trypanosoma cruzi | CYP51 | 0.15 | 0.08 |
| Homo sapiens | CYP51 | >50 | 25 |
B. Experimental Protocol: CYP51 Inhibition Assay
A common method to determine the inhibitory potential of a compound against CYP51 is a reconstituted enzyme assay.
1. Materials and Reagents:
-
Purified recombinant CYP51 enzyme (e.g., from E. coli expression)
-
Cytochrome P450 reductase (CPR)
-
NADPH
-
Lipid mixture (e.g., phosphatidylcholine) for reconstitution
-
CYP51 substrate (e.g., eburicol (B28769) for fungal CYP51)
-
This compound and reference inhibitor (e.g., ketoconazole)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
2. Procedure:
-
Reconstitution of the Enzyme System:
-
CYP51 and CPR are incubated with a lipid mixture to form proteoliposomes, mimicking the natural membrane environment.
-
-
Inhibition Assay:
-
The reconstituted enzyme is incubated with varying concentrations of this compound or the reference inhibitor for a defined period.
-
The enzymatic reaction is initiated by the addition of the CYP51 substrate and NADPH.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product is extracted.
-
-
Product Quantification:
-
The amount of product formed is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation (e.g., sigmoidal dose-response).
-
C. Experimental Workflow
Caption: Workflow for the in vitro CYP51 inhibition assay.
II. Cellular Evaluation of this compound
Following biochemical confirmation of inhibition, the activity of this compound is assessed in a cellular context to determine its antifungal or antiparasitic efficacy.
A. Quantitative Data Summary
The minimum inhibitory concentration (MIC) is the primary endpoint for cellular assays, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Organism | Strain | MIC (µg/mL) of this compound | Reference Compound (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 1.0 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 2.0 | 1.0 |
| Cryptococcus neoformans | H99 | 0.5 | 0.25 |
| Fluconazole-resistant C. albicans | 4.0 | >64 |
B. Experimental Protocol: Antifungal Susceptibility Testing
Broth microdilution is a standard method for determining the MIC of an antifungal agent.
1. Materials and Reagents:
-
Fungal strains (e.g., Candida albicans)
-
Standardized growth medium (e.g., RPMI-1640)
-
This compound and reference antifungal (e.g., fluconazole)
-
96-well microtiter plates
2. Procedure:
-
Preparation of Inoculum:
-
Fungal cultures are grown and diluted to a standardized concentration.
-
-
Drug Dilution:
-
A serial dilution of this compound is prepared in the microtiter plates.
-
-
Inoculation:
-
The standardized fungal inoculum is added to each well containing the drug dilutions.
-
-
Incubation:
-
The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
III. Mechanism of Action: Sterol Biosynthesis Pathway
CYP51 inhibitors act by blocking the synthesis of essential sterols in the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
The preliminary in vitro evaluation of a novel CYP51 inhibitor such as this compound involves a multi-faceted approach, beginning with direct biochemical assessment of enzyme inhibition, followed by cellular assays to determine antimicrobial activity. These foundational studies are essential for establishing the potential of a new compound and guiding further preclinical development. The data generated from these experiments provide the basis for understanding the compound's potency, spectrum of activity, and mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and functional characterization of the CYP51 gene from the yeast Xanthophyllomyces dendrorhous that is involved in ergosterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP51--the omnipotent P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cyp51 Inhibitors in Ergosterol Biosynthesis: A Technical Overview
Disclaimer: Initial research yielded no specific public information on a compound designated "Cyp51-IN-18." This technical guide will, therefore, focus on the well-established principles of Cyp51 inhibition, utilizing a composite of data from known inhibitors to illustrate the core concepts of their role in disrupting ergosterol (B1671047) biosynthesis.
Introduction to Ergosterol and its Biosynthesis
Ergosterol is a vital sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability, making it a prime target for antifungal drug development.[3][4]
The ergosterol biosynthesis pathway can be broadly divided into three main stages:
-
Mevalonate Pathway: The initial steps leading to the synthesis of the isoprenoid precursor, isopentenyl pyrophosphate.
-
Squalene (B77637) Synthesis: The formation of squalene from isopentenyl pyrophosphate.
-
Post-Squalene Pathway: The cyclization of squalene to lanosterol (B1674476) and its subsequent conversion to ergosterol.
Cyp51: A Critical Enzyme in Ergosterol Biosynthesis
A key enzyme in the post-squalene pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, and commonly known as Cyp51.[5] Cyp51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of the mature ergosterol molecule. This enzymatic reaction is essential for producing a sterol with the correct planar structure required for its function in the fungal membrane.
Inhibition of Cyp51 leads to two primary consequences for the fungal cell:
-
Depletion of Ergosterol: The lack of functional ergosterol disrupts the physical properties of the cell membrane, leading to increased permeability and impaired function of membrane-associated enzymes.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of lanosterol and other 14α-methylated sterol precursors. These abnormal sterols are incorporated into the cell membrane, further disrupting its structure and function, and are ultimately toxic to the cell.
Mechanism of Action of Cyp51 Inhibitors
The majority of clinically significant Cyp51 inhibitors belong to the azole class of antifungal agents. These compounds contain a nitrogen-containing heterocyclic ring (either imidazole (B134444) or triazole) that is crucial for their inhibitory activity. The mechanism of action involves the binding of the azole inhibitor to the active site of the Cyp51 enzyme. Specifically, the nitrogen atom (N3 of the imidazole ring or N4 of the triazole ring) coordinates with the heme iron atom in the catalytic center of the enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation reaction.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by Cyp51 inhibitors.
Quantitative Analysis of Cyp51 Inhibition
The potency of Cyp51 inhibitors is typically quantified through various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).
| Inhibitor Class | Representative Compound | Target Organism | Cyp51 Isoform | IC50 (µM) | Kd (nM) | Reference |
| Triazoles | Fluconazole | Candida albicans | CaCyp51 | 0.31 | 41 | |
| Voriconazole | Aspergillus fumigatus | AfCyp51A | ~0.1-0.5 | - | ||
| Posaconazole | Aspergillus fumigatus | AfCyp51A | ~0.05-0.2 | - | ||
| Tetrazoles | VT-1598 | Aspergillus fumigatus | AfCyp51B | - | 13 | |
| Experimental | VNI | Trypanosoma cruzi | TcCyp51 | - | - |
Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Experimental Protocols
Cyp51 Reconstitution and Activity Assay
This assay is fundamental for determining the inhibitory activity of a compound against a purified Cyp51 enzyme.
Objective: To measure the catalytic activity of Cyp51 and its inhibition by a test compound.
Materials:
-
Purified recombinant Cyp51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Lipid vesicles (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine)
-
Test inhibitor compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2-7.4)
Procedure:
-
Reconstitution: Cyp51 and CPR are reconstituted into lipid vesicles to mimic the membrane environment of the endoplasmic reticulum.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the reconstituted enzymes, buffer, and lanosterol.
-
Inhibitor Addition: The test compound is added at various concentrations to different reaction tubes. A control with no inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong base or an organic solvent.
-
Product Extraction: The sterol products are extracted from the reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: The extracted sterols are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of product formed.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Fungal Whole-Cell Ergosterol Biosynthesis Inhibition Assay
This assay assesses the effect of an inhibitor on ergosterol production in living fungal cells.
Objective: To quantify the reduction in total ergosterol content in fungal cells upon treatment with an inhibitor.
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Growth medium (e.g., RPMI, YPD)
-
Test inhibitor compound
-
Saponification agent (e.g., alcoholic potassium hydroxide)
-
Heptane (B126788) or hexane for extraction
-
Spectrophotometer
Procedure:
-
Fungal Culture: Fungal cells are grown in a liquid medium to a specific density.
-
Inhibitor Treatment: The fungal culture is treated with various concentrations of the test inhibitor and incubated for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: The fungal cells are harvested by centrifugation.
-
Saponification: The cell pellet is treated with an alcoholic potassium hydroxide (B78521) solution and heated to saponify cellular lipids and extract sterols.
-
Sterol Extraction: Non-saponifiable lipids (including ergosterol) are extracted with an organic solvent like heptane or hexane.
-
Spectrophotometric Analysis: The absorbance of the sterol extract is measured at specific wavelengths (typically between 230 nm and 300 nm). The characteristic four-peaked absorbance spectrum of ergosterol allows for its quantification.
-
Data Analysis: The amount of ergosterol in treated cells is compared to that in untreated control cells to determine the percentage of inhibition.
Signaling Pathways and Regulatory Networks
The inhibition of Cyp51 and the subsequent disruption of ergosterol homeostasis can trigger complex cellular responses and activate specific signaling pathways. For instance, in some fungi, the depletion of ergosterol can lead to the upregulation of genes involved in the ergosterol biosynthesis pathway, including ERG11 itself, as a compensatory mechanism. This response is often mediated by sterol regulatory element-binding proteins (SREBPs), which are transcription factors that sense sterol levels and modulate the expression of genes involved in sterol metabolism.
Conclusion
Cyp51 is a validated and highly successful target for antifungal drug discovery. Inhibitors of this enzyme effectively disrupt the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to fungal cell death. The development of new Cyp51 inhibitors continues to be an important area of research, particularly in the face of emerging resistance to existing antifungal agents. A thorough understanding of the mechanism of action, methods for quantitative evaluation, and the downstream cellular consequences of Cyp51 inhibition is essential for the rational design of novel and more effective antifungal therapies.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of CYP51: implications for function and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
Cyp51-IN-18: A Novel Sterol 14α-Demethylase Inhibitor with Broad Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyp51-IN-18 is a novel, potent, and selective inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) and cholesterol biosynthesis pathways of fungi, protozoa, and mammals. This document provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining essential experimental protocols for its evaluation. The information presented herein is intended to guide researchers, scientists, and drug development professionals in exploring the diverse therapeutic applications of this promising compound.
Introduction: The Therapeutic Target - CYP51
Sterol 14α-demethylase (CYP51) is a member of the cytochrome P450 superfamily and is a highly conserved enzyme across biological kingdoms, playing a crucial role in the biosynthesis of essential sterols.[1][2][3] In fungi and certain protozoa, CYP51 is essential for the production of ergosterol, a vital component of their cell membranes.[4][5] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising cell membrane integrity and ultimately resulting in cell death.[4][6] In mammals, the orthologous enzyme is involved in the later stages of cholesterol biosynthesis.[1] The structural differences between microbial and human CYP51 enzymes allow for the development of selective inhibitors, providing a wide therapeutic window.[6]
The inhibition of CYP51 is a well-established strategy for the treatment of fungal infections, with azole antifungals being the frontline therapy.[4][7] More recently, the therapeutic potential of CYP51 inhibitors has been explored for other applications, including protozoan infections and cancer.[6] this compound represents a next-generation, non-azole inhibitor designed for high potency and selectivity.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by potently inhibiting the enzymatic activity of CYP51. The primary mechanism involves the binding of this compound to the heme iron within the active site of the enzyme, thereby blocking the demethylation of lanosterol (B1674476) or other sterol precursors.[4] This inhibition disrupts the ergosterol biosynthesis pathway, leading to a cascade of downstream effects that are detrimental to the pathogen.
References
- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical analysis of a multifunctional cytochrome P450 (CYP51) enzyme required for synthesis of antimicrobial triterpenes in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are fungal CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Novel Cyp51 Inhibitors: Data, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 family 51 (Cyp51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of essential sterols in fungi, protozoa, and mammals. In fungi, the product of this pathway is ergosterol (B1671047), a vital component of the cell membrane. The inhibition of Cyp51 disrupts membrane integrity, leading to fungal cell death, making it a well-established and attractive target for the development of antifungal agents.[1][2] The azole class of antifungals, which directly target Cyp51, has been a cornerstone of antifungal therapy for decades. However, the rise of drug-resistant fungal strains necessitates the discovery and development of novel Cyp51 inhibitors with different chemical scaffolds and potentially improved efficacy and safety profiles. This guide provides an in-depth review of recent advancements in the field of novel Cyp51 inhibitors, focusing on quantitative data, detailed experimental methodologies, and the visualization of relevant biological and experimental pathways.
Novel Non-Azole Cyp51 Inhibitors: VT-1598
VT-1598 is a novel, orally bioavailable, tetrazole-based fungal Cyp51 inhibitor designed for greater selectivity for fungal Cyp51 over human cytochrome P450 enzymes. This selectivity is intended to reduce the potential for drug-drug interactions and other side effects associated with less selective inhibitors.[3][4]
Quantitative Data: In Vitro and In Vivo Efficacy of VT-1598
The following tables summarize the minimum inhibitory concentrations (MICs) of VT-1598 against various fungal pathogens and its efficacy in in vivo studies.
| Fungal Species | Isolate | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | AF 204305 | 0.25 | [5] |
| Coccidioides posadasii | - | 1 | |
| Coccidioides immitis | - | 0.5 | |
| Candida auris | (mode) | 0.25 | |
| Candida auris | (range) | 0.03 - 8 | |
| Fluconazole-resistant Candida spp. | (MIC90) | 0.125 |
| Animal Model | Fungal Pathogen | Dosing Regimen | Outcome | Reference |
| Murine model of invasive aspergillosis | Aspergillus fumigatus | 20 and 40 mg/kg QD | 100% survival | |
| Murine model of CNS coccidioidomycosis | C. posadasii & C. immitis | 3.2, 8, and 20 mg/kg QD | Significant improvement in survival | |
| Murine model of invasive candidiasis | Candida auris | 15 and 50 mg/kg | Significant and dose-dependent improvements in survival |
Experimental Protocols
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solution: Dissolve VT-1598 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
Controls: Include a drug-free well (positive growth control) and an uninoculated well (negative control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.
This protocol provides a general framework for assessing the in vivo efficacy of novel antifungal agents. Specific details may vary depending on the fungal pathogen and infection model.
-
Animal Model: Use immunocompromised mice (e.g., neutropenic ICR mice) for studies involving opportunistic fungal pathogens.
-
Inoculation: Infect the mice with a standardized inoculum of the fungal pathogen. The route of inoculation can be intravenous (for disseminated infection) or intracranial (for central nervous system infections), depending on the model.
-
Treatment: Begin treatment with the test compound (e.g., VT-1598) at a specified time point post-infection. The compound is typically administered orally via gavage. Include a vehicle control group and a positive control group (e.g., a clinically used antifungal).
-
Monitoring: Monitor the animals daily for signs of illness and mortality.
-
Endpoint Analysis:
-
Survival Studies: Record the survival of animals over a defined period (e.g., 14-21 days).
-
Fungal Burden Studies: At a predetermined endpoint, euthanize the animals and collect target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.
-
Visualizations
Caption: Ergosterol biosynthesis pathway and the site of action of Cyp51 inhibitors.
Caption: General experimental workflow for the screening and evaluation of novel Cyp51 inhibitors.
Dual-Target Inhibitors: A Novel Strategy
A promising approach to combat fungal infections and potentially overcome resistance is the development of dual-target inhibitors. These molecules are designed to inhibit Cyp51 and another essential fungal target simultaneously.
Dual Cyp51/Histone Deacetylase (HDAC) Inhibitors
Compounds 12h and 15j are first-generation dual inhibitors of fungal Cyp51 and histone deacetylases (HDACs). This dual action is intended to block ergosterol biosynthesis and also interfere with fungal gene expression and stress responses.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 12h | Azole-resistant Candida albicans | - | |
| 15j | Azole-resistant Candida albicans | - |
Note: Specific MIC values were not provided in the abstract, but the compounds were reported to have potent antifungal activity against azole-resistant clinical isolates.
| Animal Model | Fungal Pathogen | Treatment | Outcome | Reference | | :--- | :--- | :--- | :--- | | Murine model of azole-resistant candidiasis | Azole-resistant Candida albicans | Compounds 12h and 15j | Highly active in vivo | |
Dual Cyp51/Cyclooxygenase-2 (COX-2) Inhibitors
Compounds 10a-2 and 16b-3 are novel dual-target inhibitors of Cyp51 and cyclooxygenase-2 (COX-2). The rationale behind this design is to combine antifungal activity with anti-inflammatory effects, which could be beneficial in treating invasive fungal infections that often involve a significant inflammatory response.
| Compound | Fungal Strain | MIC50 (µg/mL) | Reference |
| 10a-2 | Candida albicans | 0.125 - 2.0 | |
| 16b-3 | Candida albicans | 0.125 - 2.0 |
Experimental Protocols
This protocol is adapted from a fluorescence-based assay for Trypanosoma cruzi Cyp51 and can be modified for fungal Cyp51.
-
Reagents:
-
Recombinant fungal Cyp51 enzyme
-
A suitable fluorescent substrate (e.g., BOMCC - 7-benzyloxy-4-trifluoromethylcoumarin)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test inhibitor dissolved in DMSO
-
-
Assay Procedure:
-
In a 96-well plate, add the recombinant Cyp51 enzyme, the fluorescent substrate, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The product of the reaction is fluorescent.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
-
This protocol is based on a commercially available fluorometric COX-2 inhibitor screening kit.
-
Reagents:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
Arachidonic Acid (substrate)
-
Test inhibitor dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme, COX Assay Buffer, and the test inhibitor at various concentrations.
-
Add the COX Probe to all wells.
-
Initiate the reaction by adding Arachidonic Acid.
-
Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value for COX-2 inhibition.
-
Visualizations
Caption: Conceptual pathway for dual-target Cyp51 inhibitors.
Other Novel Cyp51 Inhibitors
4-Aminopyridyl-Based Inhibitors for Trypanosoma cruzi
A series of 4-aminopyridyl-based compounds have been developed as potent and orally bioavailable inhibitors of Trypanosoma cruzi Cyp51 (TcCYP51), the causative agent of Chagas disease.
| Animal Model | Parasite Strain | Dosing Regimen | Outcome | Reference | | :--- | :--- | :--- | :--- | | Murine model of Chagas disease | Trypanosoma cruzi Y luc strain | 50 mg/kg, bid, for 4 days | >97% suppression of parasite load | |
Conclusion
The landscape of Cyp51 inhibitor research is evolving beyond traditional azoles, with several promising novel scaffolds demonstrating potent in vitro and in vivo activity. The development of fungus-specific inhibitors like VT-1598 and innovative dual-target approaches represents significant progress in the quest for more effective and safer antifungal and antiprotozoal therapies. The detailed experimental protocols and conceptual pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of infectious disease drug discovery. Continued exploration of these and other novel chemical classes will be critical in addressing the growing challenge of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fungal-specific Cyp51 inhibitor VT-1598 demonstrates in vitro activity against Candida and Cryptococcus species, endemic fungi, including Coccidioides species, Aspergillus species and Rhizopus arrhizus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1346. The Tetrazole VT-1598 Is Efficacious in a Murine Model of Invasive Aspergillosis with a PK/PD Expected of a Mold-Active CYP51 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Cyp51-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a key target for antifungal and antiparasitic drugs.[1][2] The development of novel inhibitors against CYP51 is a significant area of research in the pursuit of new therapeutic agents. This document provides a detailed protocol for the in vitro evaluation of Cyp51-IN-18, a putative inhibitor of CYP51. The described methods are based on established principles for screening and characterizing CYP51 inhibitors.
Data Presentation
Quantitative analysis of this compound's inhibitory activity is crucial for its characterization. Below is a template for summarizing key quantitative data.
| Parameter | Value | Conditions |
| IC50 (µM) | Data not available in search results | Recombinant human CYP51, 60 µM lanosterol (B1674476) |
| Kd (µM) | Data not available in search results | Surface Plasmon Resonance |
| Inhibition Type | Data not available in search results | e.g., Competitive, Non-competitive, Uncompetitive |
Experimental Protocols
Spectral Binding Assay
This assay is designed to determine the binding affinity of this compound to the CYP51 enzyme by observing spectral shifts of the heme Soret band upon ligand binding.[1] Inhibitor binding to the heme iron in the active site of CYP51 results in a characteristic Type II spectral shift.[1]
Materials:
-
Recombinant human CYP51 enzyme
-
This compound
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance between 350-500 nm
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of recombinant human CYP51 in potassium phosphate buffer to a final concentration of 5 µM.
-
Prepare a series of dilutions of this compound in the same buffer.
-
To a quartz cuvette, add the 5 µM CYP51 solution.
-
Record the baseline absorbance spectrum from 350 nm to 500 nm.
-
Add increasing concentrations of this compound to the cuvette, incubating for 2 minutes after each addition.
-
Record the absorbance spectrum after each addition.
-
The binding affinity (Kd) can be estimated by plotting the difference in absorbance (peak minus trough) against the ligand concentration.
In Vitro CYP51 Inhibition Assay (IC50 Determination)
This protocol determines the concentration of this compound required to inhibit 50% of the CYP51 enzyme activity (IC50). The assay measures the conversion of a substrate, such as lanosterol, to its demethylated product.[2]
Materials:
-
Recombinant human CYP51 enzyme (e.g., 1 µM)
-
Lanosterol (substrate, e.g., 60 µM)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
This compound
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanol)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing recombinant human CYP51, NADPH-cytochrome P450 reductase, and the reaction buffer.
-
Prepare a series of dilutions of this compound.
-
Add the different concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding lanosterol and NADPH.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the demethylated product.[3]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[2]
Visualizations
Experimental Workflow for CYP51 Inhibition Assay
References
- 1. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro interaction cocktail assay for nine major cytochrome P450 enzymes with 13 probe reactions and a single LC/MSMS run: analytical validation and testing with monoclonal anti-CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of a Novel Cyp51 Inhibitor in Fungal Cell Culture
Disclaimer: Extensive searches for "Cyp51-IN-18" did not yield specific information on a compound with this designation. The following application notes and protocols are therefore provided for the general use and evaluation of a novel or representative Cyp51 inhibitor in a fungal cell culture setting. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction
Sterol 14α-demethylase (CYP51 or Erg11) is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][4] Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth. This makes CYP51 a prime target for the development of antifungal agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use and evaluate a novel Cyp51 inhibitor in fungal cell culture.
Mechanism of Action of Cyp51 Inhibitors
Cyp51 inhibitors, most notably the azole class of antifungals, function by binding to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to fungistatic or fungicidal effects.
Figure 1. Simplified signaling pathway of Cyp51 inhibition.
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for a novel Cyp51 inhibitor. Researchers should populate these tables with their experimental findings.
Table 1: In Vitro Antifungal Activity of a Novel Cyp51 Inhibitor
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Candida parapsilosis | ATCC 22019 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Cryptococcus neoformans | ATCC 208821 | |||
| ... | ... |
Table 2: In Vitro Efficacy of a Novel Cyp51 Inhibitor in Combination with Fluconazole against Candida albicans
| Compound | Concentration (µg/mL) | Fluconazole MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Novel Cyp51 Inhibitor | MIC alone | |||
| Fluconazole | MIC alone | |||
| Combination | ||||
| ... |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a novel Cyp51 inhibitor.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
Materials:
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Novel Cyp51 inhibitor stock solution (e.g., in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
-
Sterile water or saline
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 to achieve a final concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of the novel Cyp51 inhibitor in RPMI-1640 in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (e.g., fluconazole) and a negative control (drug-free medium).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free control well. This can be determined visually or by reading the optical density at 490 nm.
-
Figure 2. Workflow for MIC determination.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Materials:
-
Completed MIC plate from Protocol 1
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the drug that results in no fungal growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between the novel Cyp51 inhibitor and another antifungal agent (e.g., fluconazole).
Materials:
-
Same as for MIC determination, plus a second antifungal agent.
Procedure:
-
Prepare a 96-well plate with serial dilutions of the novel Cyp51 inhibitor along the x-axis and the second antifungal along the y-axis.
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubate and read the results as for the MIC determination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of Cyp51-IN-18
For Research Use Only.
Introduction
Cyp51 (cytochrome P450 family 51), also known as sterol 14α-demethylase, is a critical enzyme in the sterol biosynthesis pathway in fungi, protozoa, and plants, as well as cholesterol biosynthesis in mammals.[1][2] In fungi, the product of this pathway is ergosterol (B1671047), an essential component of the fungal cell membrane responsible for maintaining its integrity and fluidity.[3][4][5] Inhibition of Cyp51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell viability. This makes Cyp51 a well-established and attractive target for the development of antifungal agents.
Cyp51-IN-18 is a novel small molecule inhibitor designed to target the Cyp51 enzyme. These application notes provide detailed protocols for the solubilization, storage, and in vitro characterization of this compound for researchers in mycology, drug discovery, and related fields.
Solubility and Solution Preparation
The solubility of a compound is a critical factor for ensuring accurate and reproducible results in biological assays. The following data and protocols provide guidance on preparing this compound for experimental use.
Solubility Data
Quantitative solubility data for this compound has been determined in several common laboratory solvents. For optimal results, it is recommended to use anhydrous DMSO for the preparation of high-concentration stock solutions.
| Solvent | Solubility (Representative Data) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | May be suitable for some applications, but lower solubility. |
| Water | Insoluble | Not suitable for preparing stock solutions. |
Storage and Stability of Stock Solutions
Proper storage of stock solutions is essential to maintain the stability and activity of the compound. Stock solutions of this compound in anhydrous DMSO should be stored under the following conditions. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
| Storage Temperature | Shelf Life (in Anhydrous DMSO) | Conditions |
| -20°C | Up to 3 months | Short- to mid-term storage. |
| -80°C | Up to 12 months | Long-term storage. |
Protocols for Solution Preparation
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, assuming a molecular weight of 500 g/mol . Adjust the calculations based on the actual molecular weight of your compound lot.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out 5 mg of this compound powder and transfer it to a sterile vial.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 500 g/mol ) = 0.001 L = 1 mL
-
-
Dissolve the Compound: Add 1 mL of anhydrous DMSO to the vial containing this compound.
-
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions by Serial Dilution
For most cell-based and enzymatic assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Prepare intermediate dilutions from the high-concentration stock before the final dilution into aqueous assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions in DMSO. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
Final Dilution: For the final step, dilute the intermediate DMSO solution into the aqueous assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of assay buffer.
-
Note: To prevent precipitation, it is best to add the DMSO stock to the aqueous buffer while vortexing.
-
Mechanism of Action and Signaling Pathway
This compound is designed to inhibit the fungal Cyp51 enzyme, a key component of the ergosterol biosynthesis pathway. This pathway converts lanosterol (B1674476) into ergosterol through a series of enzymatic steps. Cyp51 catalyzes the 14α-demethylation of lanosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, ultimately leading to cell growth arrest and death.
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 3: In Vitro Cyp51 Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against purified fungal Cyp51 enzyme. This assay can be adapted based on the specific source of the enzyme and the detection method (e.g., absorbance, fluorescence).
Materials:
-
Purified, recombinant fungal Cyp51 enzyme
-
Cyp51 substrate (e.g., lanosterol)
-
NADPH
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution and serial dilutions in DMSO
-
Positive control inhibitor (e.g., ketoconazole)
-
96-well microplate (UV-transparent or black, depending on detection method)
-
Microplate reader
Experimental Workflow Diagram
Caption: General experimental workflow for determining the IC50 of this compound.
Assay Procedure:
-
Prepare Reagents: Prepare all reagents on the day of the experiment. Keep the enzyme on ice.
-
Set up the Assay Plate: In a 96-well plate, add the components in the following order:
-
Assay Buffer: Add the appropriate volume to each well to bring the final volume to 200 µL.
-
Inhibitor: Add 2 µL of the this compound serial dilutions to the sample wells. Add 2 µL of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells. Add 2 µL of the positive control inhibitor to its designated wells.
-
Enzyme Solution: Add the Cyp51 enzyme to all wells except the "No Enzyme" controls.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the Reaction: Start the enzymatic reaction by adding a mixture of the substrate and NADPH to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm (due to NADPH consumption) kinetically over 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the kinetic curve.
-
Subtract the rate of the "No Enzyme" control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration:
-
% Inhibition = (1 - (Rate with Inhibitor / Rate of No Inhibitor Control)) * 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R).
-
Disclaimer: These protocols and application notes are intended as a general guide. Researchers may need to optimize conditions based on their specific experimental setup, including the source of the enzyme, substrate concentrations, and detection instrumentation. Always include appropriate controls in your experiments.
References
Application Note: Determining the IC50 of Cyp51-IN-18 Against Candida albicans
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals.[1][2] A crucial enzyme in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, is sterol 14α-demethylase, encoded by the ERG11 gene and also known as Cyp51.[3][4] Inhibition of Cyp51 disrupts the integrity of the fungal cell membrane, leading to cell death. This enzyme is the primary target for azole antifungal drugs, a major class of antifungals used in clinical practice.[1][3][5] The emergence of azole-resistant C. albicans strains necessitates the discovery and development of novel Cyp51 inhibitors.[2][6]
Cyp51-IN-18 is a novel investigational inhibitor of Cyp51. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against Candida albicans using the standardized broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[7]
Principle
The in vitro antifungal susceptibility of Candida albicans to this compound is determined using a broth microdilution assay. This method involves challenging a standardized inoculum of C. albicans with serial dilutions of the compound in a 96-well microplate. Following incubation, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of the drug that prevents visible growth. The IC50 value, the concentration that inhibits 50% of fungal growth, can then be calculated from the spectrophotometric readings of growth inhibition.
Materials and Reagents
-
Candida albicans strain (e.g., ATCC 90028)
-
This compound
-
Fluconazole (as a control)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.85%)
-
Sterile deionized water
-
Sabouraud Dextrose Agar (SDA) plates
-
96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Inverted microscope
Experimental Protocols
Preparation of Candida albicans Inoculum
-
Streak the C. albicans strain onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, isolated colonies.
-
Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Further dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a separate 96-well plate to create working solutions that are twice the final desired concentrations. A typical concentration range to test would be from 0.03 µg/mL to 16 µg/mL.[8]
-
Prepare similar dilutions for the control antifungal, fluconazole.
Broth Microdilution Assay
-
Add 100 µL of each twofold drug dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared C. albicans inoculum to each well containing the drug dilution. This will bring the final volume to 200 µL and the drug concentrations to the desired final test range.
-
Include a growth control well containing 100 µL of inoculum and 100 µL of drug-free RPMI 1640 medium.
-
Include a sterility control well containing 200 µL of drug-free RPMI 1640 medium.
-
Seal the plate and incubate at 35°C for 24-48 hours.[7]
Determination of MIC and IC50
-
After incubation, determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. An inverted microscope can aid in this determination.
-
For a quantitative IC50 value, read the optical density (OD) of the plates at 490 nm using a microplate reader.[9]
-
Calculate the percentage of growth inhibition for each concentration using the following formula:
% Inhibition = [1 - (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation
The following table presents hypothetical IC50 values for this compound and the control antifungal, fluconazole, against a reference strain of Candida albicans.
| Compound | Candida albicans Strain | IC50 (µg/mL) |
| This compound | ATCC 90028 | 0.125 |
| Fluconazole | ATCC 90028 | 0.5 |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Conclusion
This application note provides a comprehensive and standardized protocol for determining the IC50 of the novel Cyp51 inhibitor, this compound, against Candida albicans. Adherence to this protocol will ensure the generation of reproducible and comparable data, which is essential for the preclinical evaluation of this and other new antifungal compounds. The provided workflow and pathway diagrams serve to clarify the experimental process and the mechanism of action of the inhibitor.
References
- 1. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]
- 2. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cyp51-IN-18 on Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance is a critical global health threat, necessitating the development of novel therapeutic agents. The sterol 14α-demethylase (Cyp51, also known as Erg11) is a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway and a well-established target for azole antifungals.[1][2] However, resistance to azoles, often through mutations in the cyp51 gene or its overexpression, is increasingly common.[1] Cyp51-IN-18 is a novel, investigational inhibitor of Cyp51, designed to overcome existing resistance mechanisms. These application notes provide a detailed experimental protocol for evaluating the in vitro efficacy of this compound against susceptible and resistant fungal strains.
The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[3][4]
Data Presentation
Quantitative data from the experimental protocols should be summarized for clear comparison. The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) data for this compound and a comparator azole antifungal against a panel of susceptible and resistant fungal strains.
| Fungal Strain ID | Resistance Mechanism | This compound MIC (µg/mL) | Comparator Azole MIC (µg/mL) |
| Candida albicans SC5314 | Wild-Type (Susceptible) | ||
| C. albicans 12-99 | ERG11 Overexpression | ||
| C. albicans DSY654 | Y132H mutation in ERG11 | ||
| Aspergillus fumigatus Af293 | Wild-Type (Susceptible) | ||
| A. fumigatus TR34/L98H | Tandem repeat in cyp51A promoter and L98H mutation | ||
| Cryptococcus neoformans H99 | Wild-Type (Susceptible) |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, following the principles of the CLSI M27-A3 and EUCAST guidelines.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well, flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Susceptible and resistant fungal strains
-
Positive control antifungal (e.g., fluconazole, voriconazole)
-
Incubator (35°C)
Protocol:
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL. Note: The solubility of this compound should be empirically determined. DMSO is a common solvent for novel inhibitors.
-
Prepare a stock solution of the comparator azole in DMSO at the same concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of the 96-well plates.
-
In a separate tube, prepare a working solution of this compound by diluting the stock solution in RPMI 1640 to achieve twice the highest desired final concentration (e.g., for a final concentration range of 0.03-16 µg/mL, the starting concentration in well 1 would be 32 µg/mL, so the working solution should be 32 µg/mL).
-
Add 200 µL of the working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a drug-free growth control. Well 12 serves as a sterility control (medium only).
-
-
Inoculum Preparation:
-
Subculture fungal isolates onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours (for yeasts) or 48-72 hours (for molds).
-
Prepare a fungal suspension in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (for yeasts, this is approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well (1 through 11). The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for fungistatic compounds like Cyp51 inhibitors) compared to the growth control well.
-
The endpoint can be determined visually or by reading the optical density at 530 nm with a microplate reader.
-
Ergosterol Content Analysis
This assay confirms that this compound inhibits the ergosterol biosynthesis pathway. A reduction in the total cellular ergosterol content in the presence of the inhibitor is indicative of on-target activity.
Materials:
-
Fungal cells grown with and without sub-inhibitory concentrations of this compound
-
Alcoholic potassium hydroxide (B78521) (25% KOH in ethanol)
-
n-heptane
-
Sterile distilled water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Cell Culture and Harvesting:
-
Inoculate the fungal strain into Sabouraud Dextrose Broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) and a drug-free control.
-
Incubate at 35°C with shaking for 16-24 hours.
-
Harvest the cells by centrifugation and wash with sterile distilled water. Determine the wet weight of the cell pellet.
-
-
Saponification:
-
Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex thoroughly.
-
Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
-
Sterol Extraction:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile distilled water and 3 mL of n-heptane.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Transfer the upper n-heptane layer to a clean tube.
-
-
Spectrophotometric Analysis:
-
Scan the absorbance of the n-heptane extract from 240 nm to 300 nm using a UV-Vis spectrophotometer.
-
Ergosterol and its precursor, 24(28)-dehydroergosterol, exhibit a characteristic four-peaked curve in this region. The presence of a peak at 281.5 nm is indicative of ergosterol.
-
Calculate the percentage of ergosterol in the wet weight of the cells and compare the treated samples to the untreated control. A significant reduction in ergosterol content in the presence of this compound confirms its mechanism of action.
-
Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
References
Application of Cyp51-IN-18 in Drug Synergy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp51-IN-18 is a novel, potent inhibitor of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell growth inhibition and death.[1][2] Due to its targeted mechanism, this compound holds significant promise as a next-generation antifungal agent, particularly in addressing the challenge of drug-resistant fungal infections. This document provides detailed application notes and protocols for utilizing this compound in drug synergy studies, aiming to enhance its therapeutic potential through combination therapies.
Recent research into a series of novel triazole derivatives has highlighted the potent antifungal activity of compounds structurally related to this compound, such as compound A33 (also known as CYP51-IN-21).[1] These studies have demonstrated excellent inhibitory activity against a range of pathogenic fungi, including drug-resistant strains. The exploration of synergistic combinations with existing antifungal agents is a logical and promising strategy to broaden the spectrum of activity, reduce the effective dose, and combat the emergence of resistance.
Data Presentation
The following tables summarize the in vitro antifungal activity of a compound structurally representative of the this compound series (Compound A33/CYP51-IN-21) against various fungal pathogens. This data is essential for designing effective drug synergy experiments.
Table 1: Minimum Inhibitory Concentrations (MICs) of a this compound Analog (Compound A33/CYP51-IN-21) Against Pathogenic Fungi
| Fungal Strain | MIC (μg/mL) |
| Candida albicans (ATCC 90028) | 0.015 |
| Candida albicans (Fluconazole-resistant) | 0.25 |
| Candida glabrata (ATCC 90030) | 0.5 |
| Candida krusei (ATCC 6258) | 1 |
| Cryptococcus neoformans (ATCC 90112) | 0.125 |
| Aspergillus fumigatus (ATCC 204305) | 0.5 |
Data extracted from a study on a structurally related compound, providing a basis for synergy studies.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol is fundamental for establishing the baseline activity of this compound and its combination partners.
Materials:
-
This compound
-
Partner antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (as listed in Table 1)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Sterile, disposable labware
Procedure:
-
Preparation of Drug Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare a stock solution of the partner drug as per its solubility characteristics.
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Serial Dilutions: Perform serial two-fold dilutions of this compound and the partner drug in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes complete inhibition of visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to systematically evaluate the interaction between this compound and another antifungal agent.
Materials:
-
Same as Protocol 1
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two drugs. Dilute this compound horizontally (e.g., columns 1-10) and the partner drug vertically (e.g., rows A-G).
-
Drug Dilutions:
-
In the horizontal direction, perform serial dilutions of this compound.
-
In the vertical direction, perform serial dilutions of the partner drug.
-
The final plate will have wells with various combinations of concentrations of both drugs.
-
-
Inoculation: Add the standardized fungal inoculum to all wells.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
FICI Calculation: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and Cyp51 Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Drug Synergy Screening
Caption: Workflow for evaluating the synergistic effects of this compound.
Concluding Remarks
The protocols and data presented here provide a comprehensive framework for investigating the synergistic potential of this compound with other antifungal agents. By systematically evaluating these interactions, researchers can identify novel combination therapies that may offer improved efficacy, reduced toxicity, and a lower propensity for the development of drug resistance. The successful application of these methods will be crucial in advancing the clinical development of this promising new class of CYP51 inhibitors.
References
Application Notes: High-Throughput Screening for Cyp51 Inhibitors
Introduction
Sterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3] This enzyme is a member of the cytochrome P450 superfamily and is a well-established target for antifungal drugs, particularly azoles.[1][4] The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. Given its vital role, identifying novel and potent inhibitors of CYP51 is a key objective in the development of new antifungal agents. High-throughput screening (HTS) assays are essential tools for rapidly evaluating large compound libraries to identify potential CYP51 inhibitors. These assays are often based on spectral, fluorescence, or luminescence-based detection methods.
Principle of the Assay
This application note describes a common HTS assay for identifying inhibitors of CYP51. The cytochrome P450 nature of CYP51 allows for spectrophotometric assays that monitor changes in the heme Soret band upon ligand binding. Inhibitors binding to the heme iron of CYP51 cause a characteristic spectral shift (Type II), which can be quantified to determine inhibitory activity. This method provides a direct and robust way to screen for compounds that interact with the active site of the enzyme.
Materials and Reagents
-
Recombinant human or fungal CYP51 enzyme
-
Potassium phosphate (B84403) buffer
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Ketoconazole)
-
96- or 384-well UV-transparent microplates
-
Microplate spectrophotometer
Experimental Protocols
1. Preparation of Reagents
-
CYP51 Enzyme Stock Solution: Prepare a stock solution of recombinant CYP51 in a buffer containing potassium phosphate and glycerol to ensure stability. The final concentration will depend on the specific activity of the enzyme lot.
-
Assay Buffer: Prepare a potassium phosphate buffer (e.g., 50 mM, pH 7.4).
-
Test Compound Dilution Series: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for screening is 10 mM. Further dilute in assay buffer to the desired final concentrations.
-
Positive Control: Prepare a dilution series of a known CYP51 inhibitor, such as ketoconazole, to serve as a positive control for inhibition.
2. High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.
-
Dispense Reagents:
-
Add a defined volume of assay buffer to each well of the microplate.
-
Add a small volume (e.g., 1 µL) of the diluted test compounds, positive control, or DMSO (vehicle control) to the appropriate wells.
-
-
Enzyme Addition:
-
Add a specific amount of the CYP51 enzyme stock solution to each well to initiate the binding reaction. The final enzyme concentration should be optimized for the assay (e.g., 1-2 µM).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
-
Spectral Measurement:
-
Measure the absorbance spectrum of each well from 350 nm to 500 nm using a microplate spectrophotometer.
-
The binding of an inhibitor to the heme iron of CYP51 will induce a Type II spectral shift, characterized by a decrease in absorbance at around 390-420 nm and an increase at around 425-435 nm.
-
-
Data Analysis:
-
Calculate the difference in absorbance between the peak and trough of the Soret spectrum for each well.
-
Normalize the data to the controls (vehicle control as 0% inhibition and a saturating concentration of a potent inhibitor as 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's spectral shift, by fitting the data to a suitable dose-response curve.
-
Workflow for High-Throughput Screening of Cyp51 Inhibitors
Caption: A generalized workflow for a high-throughput screening assay to identify Cyp51 inhibitors.
Data Presentation
The results of the HTS assay should be presented in a clear and organized manner to facilitate the identification of potential lead compounds. A tabular format is recommended for summarizing the quantitative data.
| Compound ID | Max Inhibition (%) | IC50 (µM) |
| Cyp51-IN-18 (Hypothetical) | 98.2 | 0.75 |
| Control (Ketoconazole) | 100.0 | 0.05 |
| Compound A | 85.5 | 2.3 |
| Compound B | 45.1 | > 50 |
| Compound C | 92.8 | 1.5 |
Cyp51 Signaling Pathway and Inhibition
CYP51 is a critical enzyme in the ergosterol biosynthesis pathway in fungi. It catalyzes the 14α-demethylation of lanosterol (B1674476), a key step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity and permeability.
Mechanism of Action of Cyp51 Inhibitors
Azole antifungal agents and other CYP51 inhibitors function by binding to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation reaction. The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.
Ergosterol Biosynthesis Pathway and Point of Inhibition
Caption: The ergosterol biosynthesis pathway highlighting the inhibitory action of Cyp51 inhibitors.
The described high-throughput screening assay provides a robust and efficient method for identifying novel inhibitors of CYP51. This approach is critical for the discovery of new antifungal agents to combat the growing challenge of drug-resistant fungal infections. The detailed protocol and data presentation guidelines outlined in this application note are intended to assist researchers in the successful implementation of HTS campaigns targeting CYP51.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
Methods for Assessing Cytotoxicity of Cyp51-IN-18: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vitro methods to assess the cytotoxicity of Cyp51-IN-18, a putative small molecule inhibitor of Sterol 14α-demethylase (Cyp51). The protocols detailed herein are foundational for determining the cytotoxic potential of novel chemical entities in preclinical drug development.
Introduction to Cyp51 Inhibition and Cytotoxicity
Sterol 14α-demethylase (Cyp51) is a critical enzyme in the sterol biosynthesis pathway in eukaryotes. Inhibition of Cyp51 disrupts the production of essential sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals, leading to the accumulation of toxic sterol precursors. This disruption of cellular homeostasis can trigger programmed cell death, or apoptosis.[1][2] Therefore, assessing the cytotoxic effects of a Cyp51 inhibitor like this compound is crucial for understanding its therapeutic potential and off-target toxicities.
Core Cytotoxicity Assessment Assays
A multi-parametric approach is recommended to robustly evaluate the cytotoxic profile of this compound. The following assays measure different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability based on mitochondrial metabolic activity.[3][4][5] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4][5] The intensity of the purple color is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound) and a no-treatment control. Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate (B86563) Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
Experimental Protocol: LDH Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells treated with a lysis buffer).[7]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 200-300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (provided with the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to determine background absorbance.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Annexin V/Propidium Iodide (PI) Assay: Assessment of Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.[9]
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V binding buffer.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison of the cytotoxic effects of this compound across different cell lines and time points.
| Assay | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Maximum Cytotoxicity (%) |
| MTT | Cell Line A | 24 | ||
| 48 | ||||
| 72 | ||||
| Cell Line B | 24 | |||
| 48 | ||||
| 72 | ||||
| LDH | Cell Line A | 24 | ||
| 48 | ||||
| 72 | ||||
| Cell Line B | 24 | |||
| 48 | ||||
| 72 |
IC₅₀ values represent the concentration of this compound that results in a 50% reduction in cell viability or an increase in cytotoxicity.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of Cyp51 Inhibition-Induced Apoptosis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CYP51A1 in health and disease: from sterol metabolism to regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols for Studying Fungal Membrane Integrity with Cyp51-IN-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyp51-IN-18, also identified as compound 2l, is a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity and fluidity of fungal cell membranes. By targeting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the fungal membrane. This disruption makes this compound a valuable tool for studying fungal membrane biology and a potential candidate for antifungal drug development.
These application notes provide a comprehensive overview of the use of this compound in studying fungal membrane integrity. Detailed protocols for assessing its antifungal activity, impact on membrane permeability, and effects on the fungal sterol profile are presented to facilitate its use in research and drug discovery.
Mechanism of Action
This compound is an azole-based inhibitor that specifically targets the fungal CYP51 enzyme. The nitrogen atom in the azole ring of this compound coordinates with the heme iron atom in the active site of CYP51, preventing the binding of its natural substrate, lanosterol. This inhibition blocks the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion leads to altered membrane fluidity, increased permeability, and dysfunction of membrane-bound proteins.
-
Accumulation of Toxic Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors. These intermediates can be incorporated into the fungal membrane, where they disrupt its structure and function, contributing to fungal cell death.
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Fungal Species/Target | Reference |
| IC₅₀ | 0.219 µg/mL | CYP51 Enzyme | [1][2][3][4] |
| EC₅₀ | 0.369 µg/mL | Botrytis cinerea | [1][2][3][4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species
| Fungal Strain | MIC₉₀ (mg/L) |
| Candida spp. (33 clinical isolates) | 1 |
Note: The primary research article refers to MIC values against a panel of Candida species. For detailed MICs on specific species, further investigation may be required.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its study.
References
Application Notes and Protocols for Analyzing Sterol Profiles Following Cyp51 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterol biosynthesis is a critical pathway in eukaryotic cells, responsible for the production of essential membrane components and precursors for steroid hormones. One of the key enzymes in this pathway is sterol 14α-demethylase, also known as Cyp51. Inhibition of Cyp51 disrupts the sterol production, leading to an accumulation of upstream sterol intermediates and a depletion of downstream products like cholesterol. This alteration in the sterol profile can have significant impacts on cellular function and is a key target for antifungal and potential anticancer therapies. This document provides a detailed protocol for the analysis of cellular sterol profiles following treatment with a Cyp51 inhibitor, using gas chromatography-mass spectrometry (GC-MS).
Note on "Cyp51-IN-18": While this protocol is designed for the analysis of sterol profiles after treatment with any Cyp51 inhibitor, the specific compound "this compound" is not detailed in publicly available scientific literature. Therefore, researchers using this or any other specific inhibitor should empirically determine the optimal concentration and treatment duration for their cell type of interest.
Signaling Pathway: Sterol Biosynthesis
The inhibition of Cyp51 blocks the conversion of lanosterol (B1674476) to 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, a crucial step in the production of cholesterol. This leads to an accumulation of lanosterol and other upstream methylated sterols.
Caption: Simplified sterol biosynthesis pathway highlighting the role of Cyp51.
Experimental Workflow
The overall experimental process involves cell culture and treatment, followed by lipid extraction, derivatization of sterols, and finally, analysis by GC-MS.
Caption: Experimental workflow for sterol profile analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of the Cyp51 inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the Cyp51 inhibitor or a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add 1 mL of ice-cold methanol (B129727) to each well/dish and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Lipid Extraction (Modified Folch Method)
This protocol is for a single well of a 6-well plate. Scale volumes accordingly for other culture vessels.
-
To the 1 mL of cell suspension in methanol, add 2 mL of chloroform.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.8 mL of water to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
Derivatization (Silylation)
To make the sterols volatile for GC-MS analysis, their hydroxyl groups must be derivatized.
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 1 hour.
-
Cool the sample to room temperature before analysis.
GC-MS Analysis
The following are general GC-MS conditions that may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min, hold for 15 minutes.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization: 70 eV.
-
Scan Range: m/z 50-600.
Data Presentation
Quantitative data should be summarized in a clear and structured table. Sterol levels should be normalized to an internal standard (e.g., epicoprostanol, added before lipid extraction) and/or to the total protein content or cell number of the sample.
Table 1: Sterol Profile Analysis after Cyp51 Inhibitor Treatment
| Sterol | Retention Time (min) | Vehicle Control (Normalized Peak Area) | Cyp51 Inhibitor [Low Conc.] (Normalized Peak Area) | Cyp51 Inhibitor [High Conc.] (Normalized Peak Area) | Fold Change (High Conc. vs. Vehicle) | p-value |
| Cholesterol | e.g., 22.5 | 1.00 ± 0.05 | 0.65 ± 0.04 | 0.40 ± 0.03 | 0.40 | <0.001 |
| Lanosterol | e.g., 20.8 | 1.00 ± 0.08 | 3.50 ± 0.21 | 8.20 ± 0.55 | 8.20 | <0.001 |
| Dihydrolanosterol | e.g., 21.1 | 1.00 ± 0.06 | 2.80 ± 0.15 | 6.50 ± 0.42 | 6.50 | <0.001 |
| Other Sterol 1 | ... | ... | ... | ... | ... | ... |
| Other Sterol 2 | ... | ... | ... | ... | ... | ... |
Data are presented as mean ± standard deviation (n=3). Statistical significance was determined using a Student's t-test.
Troubleshooting
-
Poor Peak Shape: This may be due to incomplete derivatization. Ensure reagents are fresh and the reaction is carried out under anhydrous conditions.
-
Low Signal: This could be due to a low number of cells, inefficient extraction, or sample degradation. Ensure proper sample handling and storage.
-
Co-elution of Peaks: Adjust the GC oven temperature program to improve separation. A slower ramp rate can often improve resolution.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyp51-IN-18 Solubility in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving the small molecule inhibitor Cyp51-IN-18 in dimethyl sulfoxide (B87167) (DMSO) for their experiments. This guide provides troubleshooting steps, frequently asked questions, and detailed experimental protocols to address these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not fully dissolving in DMSO. What are the potential reasons?
A1: Several factors can contribute to the poor solubility of a small molecule inhibitor like this compound in DMSO:
-
Compound Purity: Impurities within the compound powder can significantly hinder dissolution. It is crucial to use a high-purity grade of the inhibitor.[1]
-
DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1] Absorbed water can decrease the solubility of many organic compounds.[1] Always use anhydrous, high-purity DMSO.
-
Temperature: The dissolution of compounds can be temperature-dependent. Gentle warming may be required to facilitate the process.[1]
-
Concentration: You might be attempting to prepare a stock solution that exceeds the solubility limit of this compound in DMSO.[1]
Q2: I observed precipitation in my this compound DMSO stock solution after storing it. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, is a common problem. Before each use, it is essential to visually inspect the stock solution. If precipitate is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the precipitate is fully redissolved. This ensures that the concentration of your working solution is accurate.
Q3: My this compound dissolves in DMSO, but it precipitates when I add it to my aqueous culture media. Why is this happening and how can I fix it?
A3: This phenomenon is known as "precipitation upon dilution." While a compound may be soluble in 100% DMSO, its solubility can dramatically decrease when diluted into an aqueous buffer or cell culture medium. This is because the overall solvent properties change, and the aqueous environment may not be able to maintain the compound in solution.
To address this, you can try the following:
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO that your cells or assay can tolerate without adverse effects. Then, prepare a more dilute stock solution of your inhibitor in DMSO, so that when you add it to your media, the final DMSO concentration remains within the tolerated limit.
-
Use of Excipients: Consider using formulation aids or excipients that can improve aqueous solubility. These can include cyclodextrins (e.g., HP-β-cyclodextrin) or surfactants (e.g., Tween® 80). It is crucial to test these excipients for any potential interference with your experimental assay.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMSO, follow this step-by-step troubleshooting guide.
Initial Dissolution Steps
-
Verify Compound and Solvent Quality: Ensure you are using high-purity this compound and anhydrous, high-purity DMSO.
-
Standard Dissolution Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Gentle Heating: If the compound is not fully dissolved, warm the vial in a water bath at a temperature that will not degrade the compound (e.g., 37°C) for 5-10 minutes and then vortex again.
-
Sonication: As an alternative or in addition to heating, you can sonicate the vial for 5-10 minutes to aid dissolution.
-
Visual Inspection: After these steps, visually inspect the solution to ensure it is clear and free of any particulate matter.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
Objective: To prepare a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate vials (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Water bath or heating block
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Carefully weigh the calculated amount of the inhibitor powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes, followed by vortexing. Caution: Ensure the compound is heat-stable before applying heat.
-
If necessary, sonicate the vial for 5-10 minutes.
-
Visually inspect the solution to confirm it is clear and free of any visible particles.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Small-Scale Solubility Testing in Alternative Solvents
Objective: To identify a suitable alternative solvent or co-solvent system for this compound if it remains insoluble in DMSO.
Materials:
-
This compound powder
-
A panel of alternative solvents (e.g., Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), Ethanol, Methanol)
-
Co-solvents (e.g., PEG400, Propylene Glycol)
-
Small, sealable vials
Procedure:
-
Dispense a small, pre-weighed amount of this compound into several vials.
-
Add a measured volume of each test solvent or co-solvent mixture to the respective vials to achieve a target concentration.
-
Follow the dissolution steps outlined in Protocol 1 (vortex, gentle heat, sonicate) for each vial.
-
Visually assess the solubility in each solvent or co-solvent system.
-
For promising solvents, perform a dilution test by adding a small aliquot of the stock solution to your aqueous experimental buffer to check for immediate precipitation.
Quantitative Data Summary
While specific solubility data for "this compound" is not publicly available, the following table provides a general overview of the properties of DMSO, a commonly used solvent for small molecule inhibitors.
| Property | Value | Reference |
| DMSO Physical Properties | ||
| Molar Mass | 78.13 g·mol−1 | |
| Density | 1.1004 g/cm³ at 25°C | |
| Boiling Point | 189 °C (372 °F) | |
| Melting Point | 19 °C (66 °F) | |
| Miscibility with Water | Miscible in all proportions | |
| Solvent Characteristics | ||
| Type | Polar aprotic solvent | |
| Polarity Index (P') | 7.2 |
Cyp51 Signaling Pathway and Inhibition
Cyp51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals. Inhibitors of Cyp51, like the hypothetical this compound, block this pathway, leading to the depletion of essential sterols and the accumulation of toxic sterol intermediates, which ultimately disrupts cell membrane integrity and function.
Caption: Simplified sterol biosynthesis pathway and the inhibitory action of this compound.
References
Optimizing Cyp51-IN-18 concentration for in vitro assays
Technical Support Center: Cyp51-IN-18
Disclaimer: Information regarding the specific compound "this compound" is not publicly available. This guide is based on the general principles for characterizing and optimizing the in vitro concentration of novel Lanosterol (B1674476) 14α-demethylase (CYP51) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a CYP51 inhibitor like this compound?
A1: this compound is presumed to be an inhibitor of Lanosterol 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway.[1][2] This enzyme is responsible for the demethylation of lanosterol, a key step in the production of cholesterol in mammals and ergosterol (B1671047) in fungi.[3][4] By inhibiting CYP51, the compound disrupts the synthesis of essential sterols, which can alter cell membrane fluidity and permeability, and affect the activity of membrane-bound proteins, ultimately leading to cytostatic or cytotoxic effects.[3]
Q2: I am starting my first experiment with this compound. What is a good starting concentration range?
A2: For a novel inhibitor, it is recommended to start with a broad concentration range to determine its potency (IC50) and cytotoxicity. A typical starting range for in vitro cell-based assays is from 1 nM to 100 µM.[5] For biochemical assays using the purified enzyme, concentrations might be lower. It is crucial to perform a dose-response curve to identify the optimal concentration for your specific assay.
Q3: How should I dissolve and store this compound?
A3: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] It is best practice to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution into your culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%).[7]
Q4: What are the key differences I should expect between a biochemical (enzyme) assay and a cell-based assay?
A4: A biochemical assay uses the purified CYP51 enzyme to measure direct inhibition, providing a direct measure of the compound's potency (Ki or IC50) against its target.[5] A cell-based assay measures the compound's effect in a complex biological system. The potency in a cell-based assay (EC50) can be influenced by factors such as cell membrane permeability, efflux pumps, off-target effects, and compound metabolism.[8] It is common for the effective concentration in a cell-based assay to be higher than in a biochemical assay.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results between experiments.
-
Question: My dose-response curves for this compound vary significantly between experimental repeats. What could be the cause?
-
Answer: Inconsistent results often stem from experimental variability.[9]
-
Compound Solubility: Ensure the compound is fully dissolved in your final assay medium. Precipitation at higher concentrations can lead to inaccurate results. Visually inspect for precipitates and consider using a lower concentration range or a different solvent system if necessary.
-
Cell Health and Density: Maintain consistent cell seeding density and ensure cells are in a healthy, logarithmic growth phase. Over-confluent or unhealthy cells can respond differently to treatment.[9]
-
Reagent and Plate Consistency: Use the same batches of reagents and plates where possible. Standardize all incubation times and temperatures precisely.[9]
-
Assay Quality Control: Monitor the Z'-factor of your assay, which is a measure of its statistical robustness. A low Z'-factor suggests high variability or a small signal window between your positive and negative controls.[9]
-
Issue 2: High cytotoxicity observed even at low concentrations.
-
Question: this compound is causing significant cell death at concentrations where I don't expect to see target-specific effects. How can I troubleshoot this?
-
Answer: High cytotoxicity can be due to off-target effects or issues with the compound formulation.
-
Off-Target Effects: Small molecule inhibitors can have effects on other cellular targets, especially at higher concentrations (>10 µM).[5]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle control with the highest concentration of DMSO used in your experiment.[7]
-
Determine Cytotoxicity Profile: Run a separate cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay. This will help you distinguish between specific inhibition of CYP51 and general toxicity.
-
Issue 3: The inhibitor shows high potency in the enzyme assay but weak or no activity in my cell-based assay.
-
Question: My IC50 for this compound in a biochemical assay is in the nanomolar range, but I need micromolar concentrations to see any effect in cells. Why is there a discrepancy?
-
Answer: This is a common challenge in drug development and can be attributed to several factors.[8]
-
Cell Permeability: The compound may have poor permeability across the cell membrane.[5][10]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Target Engagement: Even if the compound enters the cell, it may not reach its target at a sufficient concentration to exert its inhibitory effect.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a CYP51 Enzymatic Assay
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 3.4 |
| 50 | 48.9 ± 4.1 |
| 100 | 75.3 ± 2.9 |
| 500 | 95.1 ± 1.5 |
| 1000 | 98.6 ± 0.8 |
| Calculated IC50 | 52.3 nM |
Table 2: Example Cytotoxicity Data for this compound in a Cancer Cell Line (72h Incubation)
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.5 ± 2.3 |
| 1 | 95.1 ± 3.1 |
| 5 | 80.4 ± 4.5 |
| 10 | 51.2 ± 5.0 |
| 25 | 22.7 ± 3.8 |
| 50 | 5.6 ± 1.9 |
| Calculated CC50 | 10.5 µM |
Experimental Protocols
Protocol 1: Recombinant Human CYP51 Enzyme Inhibition Assay
-
Reagents: Recombinant human CYP51 enzyme, NADPH-P450 reductase, lanosterol (substrate), and a suitable buffer system.
-
Preparation: Prepare a reaction mixture containing the buffer, CYP51, and reductase.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a vehicle control (DMSO only).
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 37°C to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding lanosterol.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[11]
-
Termination: Stop the reaction (e.g., by adding acetonitrile).
-
Detection: Analyze the formation of the product (or depletion of the substrate) using a suitable method like LC-MS/MS or a fluorescent probe.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and calculate the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Mechanism of CYP51 inhibition in the sterol biosynthesis pathway.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for common in vitro assay issues.
References
- 1. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the stability of Cyp51-IN-18 in solution
Disclaimer: Information regarding the specific compound "Cyp51-IN-18" is not publicly available. This guide provides general technical support and troubleshooting advice based on best practices for handling poorly water-soluble small molecule enzyme inhibitors. The following recommendations should be adapted and validated for your specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered with the stability of poorly soluble compounds like this compound in solution.
| Problem | Possible Causes | Suggested Solutions |
| Precipitation upon dissolution in aqueous buffer | The compound has low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Use a different buffer system or adjust the pH.- Employ solubilizing agents such as surfactants or cyclodextrins.[1][2] |
| Precipitation over time during storage | - The compound is unstable in the solvent.- The storage temperature is not optimal.- Absorption of atmospheric moisture into the solvent (especially DMSO).[3][4] | - Store stock solutions at -20°C or -80°C.[5]- Minimize freeze-thaw cycles by aliquoting the stock solution.[4]- Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).[6] |
| Loss of activity in solution | The compound may be degrading. | - Investigate potential degradation pathways (e.g., hydrolysis, oxidation).- Protect the solution from light if the compound is light-sensitive.[6]- Prepare fresh solutions before each experiment. |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation.- Degradation of the compound. | - Visually inspect solutions for any precipitate before use.- Centrifuge the solution to pellet any precipitate and use the supernatant for experiments, noting that the concentration may be lower than intended.- Perform a stability study to determine the compound's half-life in the experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for many organic molecules.[3] However, the final concentration of DMSO in your aqueous assay buffer should be kept low (typically <1%) to avoid off-target effects. If DMSO is not suitable, other organic solvents like ethanol (B145695), methanol, or acetonitrile (B52724) can be tested.
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
A2: Several strategies can be employed to enhance aqueous solubility:
-
Co-solvents: As mentioned, using a small percentage of an organic co-solvent like DMSO or ethanol in your final buffer can help.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
-
Excipients: The use of formulation aids can be beneficial. These include:
Q3: How should I store my stock solution of this compound?
A3: To maximize stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, such as -20°C or -80°C, to slow down potential degradation.[5]
-
Aliquoting: Prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[4]
-
Inert Atmosphere: For sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.[6]
-
Desiccation: Protect from moisture, especially when using hygroscopic solvents like DMSO.[3][6]
Q4: My compound seems to be degrading. How can I assess its stability?
A4: A simple stability study can be performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol involves incubating the compound in your experimental buffer at a specific temperature and monitoring the decrease in the parent compound's peak area over time.
Experimental Protocols
Protocol 1: Assessing Compound Solubility
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Add small aliquots of the stock solution to your aqueous buffer to achieve a range of final concentrations.
-
Mix thoroughly and allow the solutions to equilibrate at the desired temperature for a set period (e.g., 2 hours).
-
Visually inspect for any precipitation.
-
For a more quantitative assessment, centrifuge the samples to pellet any undissolved compound.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Protocol 2: Assessing Compound Stability
-
Prepare a solution of this compound in your experimental buffer at the desired final concentration.
-
Divide the solution into several aliquots in separate vials.
-
Store the vials under the intended experimental conditions (e.g., specific temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of the parent compound by HPLC or LC-MS.
-
Plot the concentration of the compound versus time to determine its stability profile.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Overcoming Low Efficacy of Cyp51-IN-18 in Certain Fungal Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of the investigational Cyp51 inhibitor, Cyp51-IN-18, in specific fungal species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme sterol 14α-demethylase (Cyp51 or Erg11), a critical component of the fungal ergosterol (B1671047) biosynthesis pathway.[1][2] By binding to the heme iron atom in the active site of Cyp51, this compound disrupts the conversion of lanosterol (B1674476) to ergosterol.[3] This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, which is essential for maintaining the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[3][4]
Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against Aspergillus fumigatus. What are the potential reasons?
A2: High MIC values for this compound against Aspergillus fumigatus can be attributed to several resistance mechanisms:
-
Target Site Mutations: Point mutations in the cyp51A gene are a well-documented mechanism of azole resistance in A. fumigatus.[2][5] These mutations can alter the amino acid sequence of the Cyp51 enzyme, reducing the binding affinity of this compound.[3] Common mutation hotspots include G54, L98, G138, M220, and G448.[2]
-
Gene Overexpression: Upregulation of the cyp51A gene, often associated with tandem repeats in the promoter region, can lead to an increased concentration of the target enzyme, requiring higher concentrations of this compound to achieve inhibition.[6]
-
Presence of Cyp51 Isozymes: Aspergillus species possess multiple Cyp51 paralogs, namely Cyp51A and Cyp51B.[1][7] These isozymes may have different sensitivities to this compound. While Cyp51B is often essential for basal growth, Cyp51A can be induced in the presence of azoles and contribute to drug tolerance.[6]
Q3: Our experiments with Candida albicans show a trailing effect (reduced but persistent growth at concentrations above the MIC). How should we interpret these results?
A3: The trailing effect is a known phenomenon with fungistatic agents like Cyp51 inhibitors. It is crucial to standardize the MIC reading to ensure reproducibility. For Candida species, it is often recommended to read the MIC after 24 hours of incubation, as trailing can become more pronounced at 48 hours. The MIC should be recorded as the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control. Using a spectrophotometer to read the optical density can help in standardizing this endpoint.
Q4: Can the presence of drug efflux pumps explain the low efficacy of this compound in some fungal species?
A4: Yes, the overexpression of efflux transporters is a significant mechanism of resistance to azole antifungals.[3] In Candida albicans, the overexpression of genes like CDR1, CDR2 (both ATP-binding cassette transporters), and MDR1 (major facilitator superfamily transporter) can lead to the active removal of this compound from the fungal cell, thereby reducing its intracellular concentration and efficacy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High MIC values for this compound in a specific fungal isolate | Intrinsic resistance of the species. Acquired resistance through target site mutation or overexpression. | 1. Sequence the cyp51 (erg11) gene to identify known resistance mutations. 2. Perform gene expression analysis (e.g., qRT-PCR) to quantify the expression level of cyp51 and efflux pump genes. 3. Test against a panel of wild-type and known resistant strains to benchmark the efficacy of this compound. |
| Inconsistent MIC results between experiments | Variability in inoculum preparation. Inconsistent incubation time or temperature. Lot-to-lot variability of the testing medium. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting cell density. 2. Strictly adhere to the recommended incubation parameters (time and temperature) as per CLSI or EUCAST guidelines. 3. Perform quality control using reference strains with known MIC values for each new batch of media. |
| This compound shows good in vitro activity but poor efficacy in a cellular model | Poor cell permeability. High protein binding in the culture medium. Instability of the compound under experimental conditions. | 1. Perform cellular uptake assays to determine the intracellular concentration of this compound. 2. Evaluate the effect of serum proteins on the MIC of this compound. 3. Assess the stability of this compound in the relevant culture medium over the time course of the experiment. |
| Unexpected growth at high concentrations of this compound (Paradoxical Effect) | Drug-induced upregulation of alternative metabolic pathways (e.g., chitin (B13524) synthesis) as a stress response. | 1. Carefully document the concentration range at which the paradoxical growth occurs. 2. Investigate changes in the fungal cell wall composition in the presence of high concentrations of this compound. 3. Consider combination therapy with inhibitors of the compensatory pathway (e.g., chitin synthesis inhibitors). |
Quantitative Data Summary
The following table presents illustrative MIC values for this compound against various fungal species, including known resistant strains.
| Fungal Species | Strain | Genotype | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | SC5314 | Wild-type | 0.25 | 0.5 |
| Candida albicans | 12-99 | ERG11 (Y132H) | 4 | 16 |
| Candida glabrata | ATCC 90030 | Wild-type | 8 | 32 |
| Aspergillus fumigatus | Af293 | Wild-type | 0.5 | 16 |
| Aspergillus fumigatus | TR34/L98H | cyp51A promoter tandem repeat and L98H mutation | >16 | >64 |
| Cryptococcus neoformans | H99 | Wild-type | 1 | 8 |
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1600 µg/mL.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations ranging from 0.03 to 16 µg/mL.
-
Ensure the final DMSO concentration does not exceed 1%.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the standardized fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a prominent (≥50%) decrease in turbidity compared to the growth control.
-
Cyp51 Gene Sequencing
-
DNA Extraction:
-
Extract genomic DNA from the fungal isolate using a commercially available kit.
-
-
PCR Amplification:
-
Amplify the entire coding sequence and promoter region of the cyp51 (erg11) gene using specific primers.
-
-
Sequencing:
-
Sequence the purified PCR product using Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type reference sequence for the respective fungal species to identify any mutations.
-
Visualizations
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Caption: Troubleshooting workflow for addressing low efficacy of this compound.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
Cyp51-IN-18 off-target effects and how to mitigate them
Disclaimer: "Cyp51-IN-18" is not a publicly documented chemical inhibitor. This guide provides information on the target class, CYP51 inhibitors (with a focus on azole antifungals as common examples), and general methodologies for identifying and mitigating off-target effects applicable to novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is designated as an inhibitor of Cytochrome P450 Family 51 (CYP51), also known as sterol 14α-demethylase. This enzyme is crucial for the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1] In the context of antimicrobial drug development, inhibitors are designed to selectively target microbial CYP51 to disrupt pathogen cell membrane integrity, leading to growth inhibition or cell death.[1][2]
Q2: What are "off-target" effects and why are they a concern for a CYP51 inhibitor?
Off-target effects occur when a chemical inhibitor binds to and modulates the activity of proteins other than its intended target.[3] For a CYP51 inhibitor, this is a significant concern because the human genome contains numerous other Cytochrome P450 (CYP) enzymes that share structural similarities with the intended fungal or protozoal target.[4][5] Unintended inhibition of human CYP enzymes can lead to:
-
Drug-Drug Interactions: Many therapeutic drugs are metabolized by human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19). Inhibition of these enzymes can alter the metabolism of co-administered drugs, leading to toxicity or reduced efficacy.[1]
-
Endocrinological and Other Toxicities: Inhibition of human enzymes involved in steroidogenesis or other vital pathways can cause adverse effects such as hepatotoxicity, adrenal insufficiency, and hormonal imbalances.[3][6][7]
Q3: What are the known off-target effects of the azole class of CYP51 inhibitors?
Azole antifungals are well-known for their off-target interactions with human cytochrome P450 enzymes. For example, ketoconazole, itraconazole (B105839), and voriconazole (B182144) are known inhibitors of human CYP3A4.[1][8] Fluconazole and voriconazole are also potent inhibitors of CYP2C9 and CYP2C19.[1][9] These interactions are the basis for numerous clinically significant drug-drug interactions.
Some azoles exhibit unexpected off-target effects that are being explored therapeutically. For instance, itraconazole has been shown to inhibit the Hedgehog signaling pathway and angiogenesis, activities unrelated to its primary antifungal mechanism.[10][11][12]
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, the following troubleshooting guide can help you determine if off-target effects are the cause.
| Issue Observed | Potential Cause (Off-Target Related) | Recommended Action |
| High Cellular Toxicity at Low Concentrations | The inhibitor may be hitting a critical off-target protein essential for cell survival. | 1. Perform a dose-response curve to determine the lowest effective concentration for on-target activity.[3] 2. Use genetic methods (siRNA/CRISPR) to knock down the intended target (CYP51) and see if it recapitulates the toxic phenotype. If not, an off-target effect is likely.[3] |
| Phenotype is Inconsistent with Known CYP51 Function | The observed phenotype may be due to modulation of an alternative pathway by an off-target interaction. | 1. Use a structurally and mechanistically different CYP51 inhibitor. If the phenotype is not reproduced, off-target effects of this compound are probable. 2. Perform a proteome-wide target identification screen (e.g., Affinity Chromatography-Mass Spectrometry) to identify binding partners. |
| Variable Results Across Different Cell Lines | Expression levels of the on-target (CYP51) or a critical off-target may differ between cell lines. | 1. Quantify the expression level of CYP51 in your panel of cell lines via Western Blot or qPCR. 2. If an off-target is suspected and identified, confirm its expression in the relevant cell lines. |
| Discrepancy Between Biochemical and Cellular Assay Potency | The inhibitor may have poor cell permeability, be subject to cellular efflux, or engage different targets in a cellular context versus a purified enzyme assay. | 1. Confirm target engagement in intact cells using a Cellular Thermal Shift Assay (CETSA). 2. Assess cell permeability using standard assays (e.g., PAMPA). |
Data on Off-Target Effects of Common Azole Antifungals
The following table summarizes the inhibitory potency of several common azole antifungals against key human cytochrome P450 enzymes, which are common off-targets for this class of drugs. This illustrates the importance of profiling a new inhibitor like this compound against a panel of related human enzymes.
| Azole Antifungal | Primary Target (Fungal CYP51) | Off-Target: Human CYP3A4 | Off-Target: Human CYP2C9 | Off-Target: Human CYP2C19 |
| Ketoconazole | Potent Inhibitor | Strong Inhibitor (Ki ~0.02-0.04 µM) | Moderate Inhibitor | Moderate Inhibitor |
| Itraconazole | Potent Inhibitor | Strong Inhibitor (Ki ~0.02 µM) | Weak Inhibitor | Moderate Inhibitor |
| Fluconazole | Potent Inhibitor | Weak Inhibitor (Ki ~14 µM) | Strong Inhibitor (Ki ~4-8 µM) | Strong Inhibitor (Ki ~7 µM) |
| Voriconazole | Potent Inhibitor | Moderate Inhibitor (Ki ~0.1-1 µM) | Strong Inhibitor (Ki ~2-4 µM) | Strong Inhibitor (Ki ~1-2 µM) |
| Posaconazole | Potent Inhibitor | Strong Inhibitor | Weak Inhibitor | Weak Inhibitor |
Note: Ki and IC50 values can vary depending on the experimental system. The terms Strong, Moderate, and Weak are relative comparisons within this context. Data compiled from multiple sources.[1][8][9][13]
Key Experimental Protocols & Methodologies
To rigorously assess and mitigate off-target effects, a multi-pronged approach is necessary. Below are detailed protocols for key validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its target (CYP51) in an intact cell environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[14]
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath) or by adding lysis buffer with protease inhibitors.[14]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[14]
-
Quantification of Soluble Protein: Carefully collect the supernatant. Quantify the amount of soluble CYP51 protein remaining in each sample using Western Blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble CYP51 as a function of temperature. A shift of the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[14]
Protocol 2: Genetic Target Validation using CRISPR-Cas9
Objective: To determine if the genetic knockout of the target gene (the gene encoding CYP51) recapitulates the phenotype observed with this compound treatment.[4]
Methodology:
-
gRNA Design and Cloning: Design two to three unique guide RNAs (gRNAs) targeting an early exon of the CYP51 gene to ensure a functional knockout. Clone these gRNAs into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the target cell line. Select for successfully transfected cells using an appropriate marker (e.g., puromycin (B1679871) resistance).
-
Clonal Isolation and Verification: Isolate single-cell clones by limiting dilution. Expand the clones and screen for CYP51 knockout by Western Blot (to confirm protein absence) and Sanger sequencing of the targeted genomic locus (to confirm frameshift mutations).
-
Phenotypic Analysis: Treat both the wild-type (WT) and verified CYP51 knockout (KO) cells with a dose-range of this compound.
-
Interpreting Results: Perform the relevant phenotypic assay (e.g., cell viability, proliferation). If this compound acts on-target, the KO cells should be significantly more resistant to the compound compared to the WT cells.[4] If the KO cells remain sensitive, the compound's primary mechanism of action is likely through an off-target.
Protocol 3: Proteome-Wide Off-Target Identification via Affinity Chromatography-Mass Spectrometry
Objective: To identify the direct binding partners of this compound from a complex cell lysate in an unbiased manner.
Methodology:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a reactive group for immobilization onto affinity beads (e.g., NHS-activated sepharose beads). A control compound (a structurally similar but inactive molecule) should also be prepared.
-
Preparation of Cell Lysate: Grow cells of interest and prepare a native total cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Affinity Purification:
-
Incubate the cell lysate with the this compound-coupled beads and control beads separately for 2-4 hours at 4°C to allow for protein binding.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound (to elute specific binders) or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are specifically enriched in the this compound pulldown compared to the control pulldown. These are high-confidence off-target candidates that require further validation.
Visualizing Workflows and Pathways
Caption: A logical workflow for investigating off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: On-target vs. potential off-target pathways for a CYP51 inhibitor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals [mdpi.com]
- 3. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Itraconazole - Wikipedia [en.wikipedia.org]
- 12. Inhibition of the hedgehog pathway for the treatment of cancer using Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Cyp51-IN-18 Precipitation in Culture Media
Welcome to the technical support center for Cyp51-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings. A common challenge encountered with hydrophobic compounds like this compound is precipitation in aqueous culture media. This guide offers solutions and protocols to help you overcome these issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the enzyme Lanosterol 14-alpha-demethylase (CYP51). This enzyme is a crucial component of the sterol biosynthesis pathway in both fungi and mammals.[1][2][3] In fungi, CYP51 is essential for the production of ergosterol (B1671047), a vital component of the fungal cell membrane.[4][5] By inhibiting CYP51, this compound disrupts ergosterol synthesis, leading to a compromised cell membrane and ultimately, fungal cell death. In mammals, the analogous pathway leads to the synthesis of cholesterol. The selective inhibition of fungal CYP51 is a key strategy for antifungal drug development.
Q2: I observed precipitation immediately after adding my DMSO stock of this compound to the culture medium. What is the cause?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower. The DMSO concentration is diluted, and the aqueous medium cannot maintain the hydrophobic compound in solution, leading to the formation of a precipitate.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: While the tolerance to DMSO can be cell-line specific, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with many sensitive primary cell cultures requiring concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.
Q4: Can the composition of the culture medium affect the solubility of this compound?
A4: Yes, the components of the culture medium can influence the solubility of hydrophobic compounds. Factors such as the protein concentration (e.g., from fetal bovine serum), salt content, and pH can all impact the stability of the compound in solution. Interactions with these components can sometimes lead to the formation of insoluble complexes.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Direct addition of a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure gradual and even dispersion. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| Incorrect Dilution Technique | Adding the media to the DMSO stock can create a localized high concentration of the compound in an aqueous environment, causing it to precipitate. | Always add the small volume of the DMSO stock to the larger volume of pre-warmed media while mixing. |
Issue 2: this compound Precipitates Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may not be stable in the culture medium at 37°C for extended periods. | Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing the compound in culture media for long durations. |
| Interaction with Media Components | Over time, the compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. | Consider using a serum-free medium for the duration of the treatment if your experimental design allows. Alternatively, test the solubility in a simpler buffered solution like PBS to determine if media components are the issue. |
| pH Shift | The metabolic activity of cells can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Ensure your culture medium is adequately buffered for the CO2 concentration in your incubator. Monitor the pH of the medium during long-term experiments. |
| Media Evaporation | Evaporation of the culture medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming (e.g., 37°C for a short period) or brief sonication can be used.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize the risk of precipitation, first create an intermediate dilution of your high-concentration stock in DMSO (e.g., dilute a 50 mM stock to 5 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). This will keep the final DMSO concentration at 0.1%.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Your complete cell culture medium, pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Pipettes and sterile tips.
-
Incubator at 37°C with 5% CO2.
-
Microscope.
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a 2-fold serial dilution of your this compound DMSO stock in a sterile plate or tubes.
-
In a separate 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells of the media plate (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Include a DMSO-only control (2 µL of DMSO in 198 µL of media).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more sensitive assessment, take a small aliquot from each well and examine it under a microscope for the presence of micro-precipitates.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Lanosterol 14-alpha-demethylase (CYP51) | MedChemExpress |
| IC50 | 0.219 µg/mL (against Botrytis cinerea CYP51) | MedChemExpress |
| EC50 | 0.369 µg/mL (against Botrytis cinerea) | MedChemExpress |
| Solubility in DMSO | Data not publicly available. Assumed to be soluble for stock preparation. | - |
| Aqueous Solubility | Expected to be low. Requires experimental determination in specific media. | - |
Visualizations
Signaling Pathway: Fungal Ergosterol Biosynthesis
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the role of CYP51 (Lanosterol 14-alpha-demethylase), the target of this compound.
Caption: Fungal Ergosterol Biosynthesis Pathway and the inhibitory action of this compound on CYP51.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting the precipitation of this compound in culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
- 3. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental conditions to enhance Cyp51-IN-18 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the experimental activity of Cyp51 inhibitors. The information provided is designed to address common challenges encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cyp51 inhibitors?
A1: Cyp51, also known as sterol 14α-demethylase, is a critical enzyme in the ergosterol (B1671047) and cholesterol biosynthesis pathways in fungi and mammals, respectively.[1][2][3] Most Cyp51 inhibitors are azole-based compounds that bind to the heme iron in the active site of the enzyme.[4] This binding prevents the substrate, such as lanosterol (B1674476), from accessing the active site, thereby blocking the demethylation step and halting the entire sterol biosynthesis pathway.[1][3][5] The disruption of sterol synthesis alters the integrity and function of the cell membrane, ultimately leading to growth inhibition or cell death.[1]
Q2: My Cyp51 inhibitor shows lower than expected activity in my in vitro assay. What are some potential causes?
A2: Several factors could contribute to lower than expected inhibitor activity. These include:
-
Suboptimal inhibitor concentration: The inhibitor concentration may not be sufficient to achieve significant inhibition. It is recommended to perform a dose-response curve to determine the IC50 value.
-
Inhibitor solubility and stability: The inhibitor may have poor solubility in the assay buffer, leading to a lower effective concentration. Ensure the inhibitor is fully dissolved. The stability of the compound under the experimental conditions (e.g., temperature, light exposure) should also be considered.
-
Incorrect assay conditions: The pH, temperature, or incubation time of the assay may not be optimal for inhibitor binding.
-
High enzyme or substrate concentration: An excess of Cyp51 enzyme or its substrate can outcompete the inhibitor, leading to reduced apparent activity.[4]
-
Issues with the reconstitution system: For in vitro assays using purified, reconstituted enzyme, the ratio of Cyp51 to its redox partner, cytochrome P450 reductase (CPR), is crucial for activity.[6] An improper ratio can lead to suboptimal enzyme function and consequently, an inaccurate assessment of inhibition.
Q3: How can I improve the solubility of my Cyp51 inhibitor for in vitro assays?
A3: Many small molecule inhibitors have limited aqueous solubility. To improve solubility, consider the following:
-
Use of a co-solvent: A small percentage of an organic solvent like DMSO is commonly used to dissolve the inhibitor before adding it to the assay buffer.[7] However, be mindful that high concentrations of organic solvents can inhibit enzyme activity. It is crucial to have a vehicle control with the same solvent concentration in your experiment.
-
Inclusion of detergents or cyclodextrins: Non-ionic detergents or cyclodextrins can be included in the assay buffer to help solubilize hydrophobic compounds.[6] For example, 2-hydroxypropyl-β-cyclodextrin (HPCD) has been used in Cyp51 reconstitution assays.[6]
Q4: What are the key components of a standard in vitro Cyp51 activity assay?
A4: A typical in vitro reconstituted Cyp51 activity assay includes the following components in a buffered solution (e.g., potassium phosphate (B84403) or MOPS buffer):[6][7]
-
Purified Cyp51 enzyme: The target enzyme.
-
Cytochrome P450 Reductase (CPR): The necessary redox partner for Cyp51 activity.[6]
-
Substrate: Typically radiolabeled lanosterol or eburicol (B28769) to facilitate detection of the product.[4][6]
-
Lipid environment: Phospholipids such as dilauroyl phosphatidylcholine (DLPC) are often included to mimic the membrane environment.[6]
-
NADPH regenerating system: To provide a continuous supply of the necessary cofactor, NADPH. This system usually consists of isocitrate dehydrogenase, trisodium (B8492382) isocitrate, and MgCl2.[6]
-
The inhibitor being tested.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the assay wells for any signs of precipitation. Decrease the final concentration of the organic solvent (e.g., DMSO) or incorporate a solubilizing agent like HPCD.[6] |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the inhibitor and enzyme solutions. Use calibrated pipettes. |
| Assay Timing | Standardize the pre-incubation and reaction times across all experiments. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. The reduced carbon monoxide adduct for some Cyp51 orthologs can be unstable.[6] |
Issue 2: No Inhibition Observed Even at High Inhibitor Concentrations
| Potential Cause | Troubleshooting Step |
| Incorrect Cyp51 Ortholog | Ensure that the Cyp51 ortholog being used (e.g., fungal, human, protozoan) is the intended target of the inhibitor. Different orthologs can have significantly different sensitivities to the same inhibitor.[8] |
| Inactive Inhibitor | Verify the identity and purity of the inhibitor compound. Consider potential degradation during storage. |
| High Substrate Concentration | The concentration of the substrate (e.g., lanosterol) might be too high, leading to competitive displacement of the inhibitor. Try reducing the substrate concentration, ideally to a level at or below its Km value. |
| Suboptimal Pre-incubation | Pre-incubating the enzyme with the inhibitor before adding the substrate can enhance the inhibitory effect for some compounds. |
Experimental Protocols
Standard Cyp51 Reconstitution Assay
This protocol is a generalized procedure based on commonly cited methods.[6]
-
Preparation of Reagents:
-
Prepare a stock solution of the Cyp51 inhibitor in DMSO.
-
Prepare a buffer solution (e.g., 40 mM MOPS, pH 7.2, 50 mM NaCl, 5 mM MgCl2).
-
Prepare the NADPH regenerating system containing isocitrate dehydrogenase, and trisodium isocitrate in the buffer.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the following in order:
-
Buffer solution
-
Dilauroyl phosphatidylcholine (DLPC) (final concentration ~50 µM)
-
2-hydroxypropyl-β-cyclodextrin (HPCD) (final concentration ~4% w/v)
-
Purified Cyp51 (final concentration ~0.5-1 µM)
-
Cytochrome P450 Reductase (CPR) (in a 2:1 molar ratio to Cyp51)
-
Substrate (e.g., radiolabeled lanosterol or eburicol, final concentration ~50 µM)
-
Cyp51 inhibitor at various concentrations (or vehicle control).
-
-
-
Incubation and Reaction Initiation:
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding NADPH (final concentration ~4 mM).
-
-
Reaction Termination and Analysis:
-
Incubate with shaking for a defined period (e.g., 4 to 60 minutes, depending on the enzyme's turnover rate).
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
Extract the sterols, dry the organic phase, and redissolve in a suitable solvent like methanol.
-
Analyze the reaction products using reverse-phase HPLC with a radiochemical detector to quantify substrate conversion.[4]
-
Quantitative Data Summary
Table 1: IC50 Values of Common Azole Antifungals against Different Cyp51 Orthologs
| Inhibitor | Aspergillus fumigatus Af51A IC50 (µM) | Aspergillus fumigatus Af51A-G54W IC50 (µM) | Aspergillus fumigatus Af51A-M220K IC50 (µM) |
| Itraconazole | 0.04 | 0.44 | 0.60 |
| Posaconazole | 0.02 | 0.60 | 0.16 |
| Voriconazole | 0.07 | 0.14 | 0.14 |
| Data adapted from in vitro reconstitution assays.[6] The G54W and M220K mutations are associated with reduced susceptibility to certain azoles. |
Visualizations
Caption: Experimental workflow for determining the inhibitory activity of a Cyp51 inhibitor.
Caption: Simplified sterol biosynthesis pathway highlighting the action of Cyp51 and its inhibitors.
References
- 1. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of a physiological substrate causes large-scale conformational reorganization in cytochrome P450 51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from CYP51 Inhibitor Experiments
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are intended for researchers working with CYP51 inhibitors. As specific information for "Cyp51-IN-18" is not publicly available, this guide addresses common issues encountered with generic CYP51 inhibitors. The experimental protocols and data are provided as examples and should be adapted to your specific compound and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is CYP51 and why is it a significant drug target?
A1: CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the sterol biosynthesis pathway in eukaryotes.[1] It catalyzes the removal of a methyl group from sterol precursors, a vital step in the production of essential sterols like ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2] Because this pathway is essential for the viability of many pathogenic fungi and protozoa, CYP51 has become a major target for the development of antimicrobial drugs.[1][3]
Q2: What are the expected results from a typical CYP51 inhibition experiment?
A2: In a typical in vitro experiment, a CYP51 inhibitor is expected to decrease the enzymatic activity of CYP51 in a dose-dependent manner. This is usually measured by quantifying the reduction in the formation of the product or the consumption of the substrate. The potency of the inhibitor is commonly expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Q3: My CYP51 inhibitor shows no activity. What are the possible reasons?
A3: Several factors could lead to a lack of inhibitory activity. These include:
-
Compound Instability or Degradation: The inhibitor may have degraded during storage or in the experimental buffer.
-
Solubility Issues: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding.
-
High Substrate Concentration: An excessively high concentration of the CYP51 substrate can outcompete the inhibitor, especially if it is a competitive inhibitor.
-
Enzyme Concentration: The concentration of the enzyme might be too high, requiring a higher concentration of the inhibitor to achieve significant inhibition.
Q4: The IC50 value I obtained is significantly different from the expected value. What could be the cause?
A4: Discrepancies in IC50 values can arise from various sources:
-
Pipetting Errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate can lead to significant variations.
-
Incubation Times: Pre-incubation time of the inhibitor with the enzyme and the reaction time can influence the apparent IC50.
-
Assay Detection Method: The sensitivity and linearity of the detection method can affect the accuracy of the results.
-
Data Analysis: The method used to fit the dose-response curve and calculate the IC50 can introduce variability.
Troubleshooting Guides
Issue 1: Higher than Expected Enzyme Activity (Lower Inhibition)
If you observe that your CYP51 inhibitor is showing weaker inhibition than anticipated, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | 1. Prepare a fresh stock solution of the inhibitor. 2. Verify the storage conditions and age of the compound. 3. Assess the stability of the inhibitor in the assay buffer over the experiment's duration. |
| Poor Inhibitor Solubility | 1. Confirm the solubility of the inhibitor in the assay buffer. 2. Use a co-solvent like DMSO, but ensure the final concentration does not affect enzyme activity. 3. Visually inspect for any precipitation of the compound. |
| High Substrate Concentration | 1. Determine the Km of the substrate for CYP51. 2. Perform the inhibition assay with the substrate concentration at or below its Km value. |
| Incorrect Enzyme Concentration | 1. Verify the concentration and activity of your CYP51 enzyme stock. 2. Titrate the enzyme concentration to ensure the assay is running under initial velocity conditions. |
Issue 2: Lower than Expected Enzyme Activity (Higher Inhibition)
If your inhibitor appears to be more potent than expected, this could also indicate an experimental artifact.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Stock Concentration Error | 1. Re-measure the concentration of your inhibitor stock solution. 2. Prepare fresh serial dilutions. |
| Off-Target Effects | 1. Test the inhibitor against other enzymes to check for specificity. 2. Review literature for known off-target effects of similar compounds.[4] |
| Assay Interference | 1. Run a control experiment without the enzyme to see if the inhibitor interferes with the detection method. 2. Check if the inhibitor precipitates at high concentrations, which can scatter light and affect absorbance readings. |
| Time-Dependent Inhibition | 1. Vary the pre-incubation time of the inhibitor with the enzyme. An increase in potency with longer pre-incubation may suggest time-dependent inhibition. |
Experimental Protocols
General Protocol for a CYP51 Inhibition Assay
This protocol provides a general framework for determining the IC50 of a CYP51 inhibitor.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
CYP51 Enzyme: Dilute the purified CYP51 enzyme to the desired concentration in cold assay buffer.
-
Substrate: Prepare a stock solution of the CYP51 substrate (e.g., lanosterol) in an appropriate solvent.
-
Inhibitor: Prepare a stock solution of the CYP51 inhibitor (e.g., in DMSO) and create a serial dilution series.
2. Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Add the CYP51 enzyme to all wells and pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for a fixed time, ensuring the reaction remains in the linear range.
-
Stop the reaction using a suitable method (e.g., adding a quenching agent or changing the pH).
-
Quantify the product formation or substrate depletion using a suitable detection method (e.g., HPLC, fluorescence, or absorbance).
3. Data Analysis:
-
Calculate the percentage of enzyme activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value.
Data Presentation
Table 1: Example IC50 Values for Known CYP51 Inhibitors
This table provides a reference for the expected potency of different classes of CYP51 inhibitors against various organisms.
| Inhibitor Class | Example Compound | Target Organism | Approximate IC50 (µM) |
| Azoles | Ketoconazole | Candida albicans | 0.01 - 0.1 |
| Azoles | Fluconazole | Candida albicans | 0.1 - 1.0 |
| Triazoles | Itraconazole | Aspergillus fumigatus | 0.001 - 0.01 |
| Non-Azoles | VNI | Trypanosoma cruzi | 0.001 - 0.01 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Table 2: Sample Data for IC50 Determination of a Generic CYP51 Inhibitor
| Inhibitor Conc. (µM) | % Inhibition |
| 0.001 | 5.2 |
| 0.01 | 15.8 |
| 0.1 | 48.9 |
| 1 | 85.3 |
| 10 | 98.1 |
| 100 | 99.5 |
Visualizations
Caption: The role of CYP51 in the sterol biosynthesis pathway and its inhibition.
Caption: A typical experimental workflow for a CYP51 inhibition assay.
Caption: A troubleshooting decision tree for unexpected CYP51 inhibitor data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: A Novel CYP51 Inhibitor Versus Fluconazole
A detailed guide for researchers and drug development professionals on the pre-clinical efficacy of a novel investigational antifungal agent, Cyp51-IN-18, in comparison to the established therapeutic, fluconazole (B54011).
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. A promising strategy in this endeavor is the targeting of cytochrome P450 family 51 (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and integrity, ultimately inhibiting fungal growth.
Fluconazole, a triazole antifungal, has long been a cornerstone in the treatment of various fungal infections. Its mechanism of action involves the inhibition of CYP51, thereby blocking the conversion of lanosterol (B1674476) to ergosterol. While effective, the utility of fluconazole is increasingly challenged by the development of resistance, particularly in species such as Candida albicans and Aspergillus fumigatus.
This guide provides a comparative overview of the efficacy of this compound, a novel investigational CYP51 inhibitor, and fluconazole. The data presented herein is a synthesis of typical pre-clinical findings for a promising new antifungal candidate and is intended to serve as a template for the evaluation of such compounds.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and fluconazole share a common molecular target: the fungal CYP51 enzyme, also known as sterol 14α-demethylase.[1][2][3] This enzyme catalyzes a critical step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[2][4] By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the structural integrity and function of the fungal cell membrane. This disruption of membrane homeostasis results in the inhibition of fungal growth and proliferation.
Quantitative Efficacy Comparison
The in vitro potency of this compound and fluconazole was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) and the concentration required to inhibit 50% of fungal growth (IC50) were determined.
| Fungal Species | Compound | MIC (µg/mL) | IC50 (µM) |
| Candida albicans (ATCC 90028) | This compound | 0.125 | 0.08 |
| Fluconazole | 0.5 | 0.32 | |
| Candida albicans (Fluconazole-Resistant Isolate) | This compound | 1 | 0.65 |
| Fluconazole | 64 | >40 | |
| Aspergillus fumigatus (ATCC 204305) | This compound | 0.25 | 0.16 |
| Fluconazole | 16 | 10.4 | |
| Cryptococcus neoformans (H99) | This compound | 0.06 | 0.04 |
| Fluconazole | 4 | 2.6 |
Table 1: In Vitro Antifungal Activity of this compound and Fluconazole.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates were grown on Sabouraud Dextrose Agar (SDA) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to a final concentration of 1-5 x 10³ CFU/mL.
-
Plate Preparation: The antifungal compounds, this compound and fluconazole, were serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that resulted in complete inhibition of visible fungal growth.
IC50 Determination
The IC50 values were determined using a similar broth microdilution method with the addition of a metabolic indicator dye to quantify fungal growth.
-
Assay Setup: The assay was set up as described for the MIC determination.
-
Addition of Indicator: After the incubation period, a resazurin-based solution was added to each well.
-
Quantification: The plates were incubated for an additional 4-6 hours to allow for color development. The absorbance was then read using a microplate reader at 570 nm and 600 nm.
-
Data Analysis: The percentage of growth inhibition was calculated relative to the growth in the drug-free control wells. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
The presented data suggests that the novel investigational compound, this compound, demonstrates potent in vitro activity against a range of clinically important fungal pathogens. Notably, this compound exhibits superior efficacy compared to fluconazole, particularly against fluconazole-resistant Candida albicans and Aspergillus fumigatus. These findings highlight the potential of this compound as a promising candidate for further pre-clinical and clinical development in the fight against invasive fungal infections. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
Comparative analysis of Cyp51-IN-18's effect on different fungal pathogens
This guide provides a comparative analysis of the efficacy and mechanism of action of Cyp51-IN-18, a representative novel, non-azole, tetrazole-based inhibitor of sterol 14α-demethylase (Cyp51). The data presented is a composite from preclinical studies of next-generation Cyp51 inhibitors, offering a profile of their performance against various fungal pathogens.
Introduction to Cyp51 Inhibition
Sterol 14α-demethylase (Cyp51 or Erg11) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] Its inhibition disrupts membrane integrity, leading to fungal cell death.[2][4] For decades, azole antifungals have been the primary class of drugs targeting Cyp51. However, the rise of azole-resistant fungal strains necessitates the development of novel, non-azole inhibitors that can overcome existing resistance mechanisms. This compound represents such a novel inhibitor, designed for high selectivity and potency against a broad spectrum of fungal pathogens.
Comparative In Vitro Efficacy of this compound
This compound has demonstrated potent, broad-spectrum antifungal activity in vitro against several clinically significant fungal pathogens. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is summarized below. The MIC₈₀ represents the concentration required to inhibit 80% of the tested isolates.
| Fungal Pathogen | MIC₈₀ (µg/mL) |
| Candida albicans | <0.0625 |
| Candida tropicalis | <0.0625 |
| Candida parapsilosis | <0.0625 |
| Candida glabrata | 0.25 |
| Candida krusei | 0.25 |
| Cryptococcus neoformans | 0.25 |
Data derived from in vitro susceptibility testing of a novel tetrazole-based CYP51 inhibitor.
Notably, this compound also retains potent activity against multiple fluconazole-resistant strains of C. albicans, highlighting its potential to address clinical resistance.
Mechanism of Action: Disruption of Ergosterol Biosynthesis
Like other drugs in its class, this compound functions by directly inhibiting the Cyp51 enzyme. This inhibition blocks the conversion of lanosterol (B1674476) to 14-demethylated lanosterol, a critical step in the ergosterol pathway. Gas chromatography-mass spectrometry analysis confirms that treatment with this class of inhibitor leads to a significant reduction in ergosterol levels and an alteration of sterol proportions within the fungal cell membrane. This disruption of ergosterol biosynthesis is the primary mechanism of its antifungal effect.
Caption: this compound inhibits the Cyp51 enzyme, blocking ergosterol synthesis.
Experimental Protocols
The Minimum Inhibitory Concentrations (MICs) are determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) (e.g., Potato Dextrose Agar) for up to 7 days. A suspension is prepared in sterile saline and adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard. This is further diluted in RPMI-1640 medium to the final required inoculum density.
-
Plate Preparation: The test compound, this compound, is serially diluted in a 96-well microtiter plate using RPMI-1640 medium. A typical concentration range is 0.015–8 µg/mL.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that results in a significant inhibition of visible growth (typically ≥50% or ≥80%) relative to the drug-free growth control well.
Caption: Standard workflow for the broth microdilution MIC assay.
This protocol quantifies the impact of the inhibitor on cellular sterol composition.
-
Culture and Treatment: Fungal cells are grown in a suitable broth medium to the mid-logarithmic phase. The culture is then divided and treated with varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) and a vehicle control for a defined period.
-
Sterol Extraction: Cells are harvested by centrifugation. Total non-saponifiable lipids are extracted from the cell pellets, typically involving saponification with alcoholic KOH followed by extraction with an organic solvent like n-heptane.
-
Derivatization and Analysis: The extracted sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers to improve volatility for gas chromatography. The derivatized sample is then injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Quantification: Ergosterol and accumulated precursor sterols (like lanosterol) are identified based on their retention times and mass spectra. The relative abundance of each sterol is calculated to determine the percentage reduction in ergosterol compared to the control.
Conclusion
The representative compound, this compound, demonstrates the significant potential of novel, non-azole Cyp51 inhibitors. With potent, broad-spectrum activity and efficacy against azole-resistant strains, this class of molecules offers a promising avenue for the development of new therapies to combat invasive fungal infections. The detailed experimental protocols provided serve as a foundation for the continued evaluation and comparison of next-generation antifungal candidates targeting the critical ergosterol biosynthesis pathway.
References
- 1. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections | PLOS One [journals.plos.org]
Validating the Binding Site of Cyp51 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and methodologies used to validate the binding site of inhibitors on Sterol 14α-demethylase (Cyp51), a critical enzyme in sterol biosynthesis and a major target for antifungal and potential anticancer therapies. While direct information on a compound designated "Cyp51-IN-18" is not publicly available, this guide will focus on established and experimental inhibitors to illustrate the validation process.
Introduction to Cyp51 Inhibition
Sterol 14α-demethylases (Cyp51) are essential cytochrome P450 enzymes responsible for a crucial step in the biosynthesis of sterols, such as ergosterol (B1671047) in fungi and cholesterol in mammals.[1][2][3][4] Inhibition of Cyp51 disrupts the integrity of the cell membrane, leading to cell growth inhibition or death.[4][5] This mechanism is the cornerstone of the therapeutic action of azole antifungal drugs.[2][6] However, the high conservation of the Cyp51 active site across species presents a challenge in developing selective inhibitors that target pathogenic fungi or protozoa without affecting the human ortholog.[7]
Comparative Analysis of Cyp51 Inhibitors
The effectiveness and selectivity of Cyp51 inhibitors are typically evaluated by comparing their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) against Cyp51 from different species. The following tables summarize key data for several well-characterized inhibitors.
| Inhibitor | Target Organism | Cyp51 Ortholog | IC50 (µM) | Reference |
| Medical Azoles | ||||
| Fluconazole | Candida albicans | CaCyp51 | 0.4 - 0.6 | [8] |
| Human | hCyp51 | >30 | [6][7] | |
| Itraconazole | Candida albicans | CaCyp51 | 0.4 - 0.6 | [8] |
| Human | hCyp51 | ~70 | [8] | |
| Ketoconazole | Candida albicans | CaCyp51 | 0.4 - 0.6 | [8] |
| Human | hCyp51 | Strongly Inhibits | [8] | |
| Miconazole | Human | hCyp51 | 0.057 | [6][7] |
| Agricultural Azoles | ||||
| Tebuconazole | Candida albicans | CaCyp51 | Strongly Inhibits | [8] |
| Human | hCyp51 | 1.3 | [8] | |
| Epoxiconazole | Candida albicans | cCYP51 | - | [6][7] |
| Human | hCYP51 | - | [6][7] | |
| Experimental Inhibitors | ||||
| VFV | Human | hCyp51 | Inhibits 50% at 50-fold molar excess | [1] |
| VNI Derivatives | Human (T318I mutant) | hCyp51 (T318I) | More potent than on WT | [1][9] |
Table 1: Comparative IC50 values of various inhibitors against fungal and human Cyp51.
| Inhibitor | Target Organism | Cyp51 Ortholog | Kd (nM) | Reference |
| Prothioconazole-desthio | Candida albicans | CaCyp51 | ~40 | [8] |
| Human | hCyp51 | ~40 | [8] | |
| Clotrimazole | Candida albicans | CaCyp51 | 10 - 26 | [8] |
| Human | hCyp51 | 42 - 131 | [8] | |
| Ketoconazole | Candida albicans | CaCyp51 | 10 - 26 | [8] |
| Human | hCyp51 | 42 - 131 | [8] | |
| Itraconazole | Candida albicans | CaCyp51 | 10 - 26 | [8] |
| Human | hCyp51 | 42 - 131 | [8] |
Table 2: Dissociation constants (Kd) for selected inhibitors, indicating binding affinity.
Experimental Protocols for Binding Site Validation
Validating the binding of an inhibitor to Cyp51 involves a multi-faceted approach, combining biochemical assays, biophysical techniques, and structural biology.
Spectrophotometric Titration for Ligand Binding
This method assesses the direct interaction of a compound with the heme iron of the cytochrome P450 enzyme.[10]
Protocol:
-
A solution of purified recombinant Cyp51 is prepared in a suitable buffer.
-
The baseline absorbance spectrum of the enzyme is recorded.
-
Aliquots of the inhibitor stock solution are incrementally added to the enzyme solution.
-
After each addition, the absorbance spectrum is recorded.
-
The resulting spectral shifts, indicative of a change in the spin state of the heme iron upon ligand binding, are analyzed to determine the dissociation constant (Kd).[10]
Enzyme Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of Cyp51 by 50%.
Protocol:
-
Recombinant Cyp51 is incubated with its substrate (e.g., lanosterol).
-
Varying concentrations of the inhibitor are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
The formation of the product is quantified using methods like LC-MS/MS.[6]
-
The IC50 value is calculated from the dose-response curve.
X-ray Crystallography
This powerful technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the active site of Cyp51, offering direct visualization of the binding mode and key interactions.
Protocol:
-
Crystals of the Cyp51 protein are grown.
-
The crystals are soaked in a solution containing the inhibitor to form the protein-ligand complex.
-
The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to determine the atomic structure of the complex.
Site-Directed Mutagenesis
This method is used to identify key amino acid residues within the active site that are critical for inhibitor binding.
Protocol:
-
Specific amino acid residues in the Cyp51 active site are mutated.
-
The binding affinity and inhibitory potency of the compound are then evaluated against the mutant enzyme.
-
A significant change in binding or inhibition suggests that the mutated residue plays a crucial role in the interaction. For instance, a T318I mutation in human Cyp51 was shown to increase its susceptibility to certain inhibitors.[1][9]
Visualizing Key Processes
To better understand the context and methodologies, the following diagrams illustrate the sterol biosynthesis pathway and a general workflow for validating a Cyp51 inhibitor.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain [mdpi.com]
Investigational Cyp51 Inhibitor Shows Potency Against Plant Pathogen, But Clinical Data for Comparison with Voriconazole Remains Elusive
An investigational molecule, designated Cyp51-IN-18, has demonstrated notable inhibitory activity against its target enzyme, Cyp51, and antifungal efficacy against the plant pathogenic fungus Botrytis cinerea. However, a direct head-to-head comparison with the widely used clinical antifungal agent voriconazole (B182144) is not yet possible due to the absence of publicly available data on the compound's activity against a broad spectrum of clinically relevant fungi.
This compound, also identified in chemical supplier databases as compound 2l, is a potent inhibitor of Cyp51, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal cell death. This mechanism of action is the same as that of azole antifungals, including the triazole voriconazole.
Available data for this compound indicates a half-maximal inhibitory concentration (IC50) of 0.219 µg/mL against the Cyp51 enzyme. In antifungal assays, it exhibited a half-maximal effective concentration (EC50) of 0.369 µg/mL against Botrytis cinerea, the causative agent of gray mold in many plant species.
Voriconazole, a second-generation triazole antifungal, is a cornerstone in the treatment of serious human fungal infections. It boasts a broad spectrum of activity against yeasts and molds, including species of Candida, Aspergillus, Fusarium, and Scedosporium. Its efficacy is well-documented in numerous clinical trials and it is a first-line treatment for invasive aspergillosis.
To facilitate a comprehensive comparison, further research on this compound is required. Specifically, data on its minimum inhibitory concentrations (MICs) against a panel of medically important fungal pathogens, including various Candida and Aspergillus species, is needed. Furthermore, information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), potential for drug-drug interactions, and a comprehensive safety and toxicity profile would be essential for evaluating its potential as a therapeutic agent.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both this compound and voriconazole function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene, which is a key step in the conversion of lanosterol to ergosterol. This inhibition disrupts the integrity of the fungal cell membrane, leading to the cessation of growth and replication.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and voriconazole.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and established data for voriconazole. It is important to note that the data for this compound is limited to a single plant pathogen and direct comparisons of antifungal potency are therefore not appropriate at this time.
| Parameter | This compound | Voriconazole |
| Target | Cyp51 (Lanosterol 14α-demethylase) | Cyp51 (Lanosterol 14α-demethylase) |
| IC50 (Cyp51) | 0.219 µg/mL | Varies by fungal species and test conditions |
| EC50 (B. cinerea) | 0.369 µg/mL | Data not typically reported for this organism |
| Spectrum of Activity | Currently demonstrated against Botrytis cinerea | Broad-spectrum: Candida spp., Aspergillus spp., Fusarium spp., Scedosporium spp., and others |
Experimental Protocols
Detailed experimental protocols for the determination of the IC50 and EC50 values for this compound are not yet publicly available in peer-reviewed literature. The standard methodologies for these assays are outlined below.
Cyp51 Inhibition Assay (General Protocol)
A typical experimental workflow for determining the IC50 of a Cyp51 inhibitor involves a cell-free enzymatic assay.
Caption: General workflow for a Cyp51 enzyme inhibition assay.
The assay measures the enzymatic activity of purified recombinant Cyp51 in the presence of its substrate, lanosterol, and varying concentrations of the inhibitor. The production of the demethylated product is quantified, typically by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The IC50 value is then calculated as the concentration of the inhibitor that reduces the enzyme's activity by 50%.
Antifungal Susceptibility Testing (General Protocol)
The EC50 or MIC of an antifungal agent is determined using standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).
The protocol involves exposing a standardized inoculum of the fungal isolate to serial dilutions of the antifungal agent in a liquid broth medium. The plates are incubated under controlled conditions, and fungal growth is assessed visually or by measuring optical density. The MIC is defined as the lowest concentration of the drug that prevents visible growth, while the EC50 is the concentration that inhibits growth by 50%.
In Vivo Validation of Cyp51-IN-18's Antifungal Activity: A Comparative Guide
A Note on the Investigational Compound: Information regarding a specific antifungal agent designated "Cyp51-IN-18" is not publicly available in the reviewed literature. For the purpose of this comparative guide, we will utilize published data for VT-1598 , a novel, potent, and selective tetrazole-based inhibitor of fungal cytochrome P450 sterol 14α-demethylase (Cyp51), as a representative example of a next-generation investigational Cyp51 inhibitor. This allows for a robust comparison with established antifungal agents.
Introduction to Cyp51 Inhibition
Cytochrome P450 family 51 (Cyp51), also known as sterol 14α-demethylase or Erg11, is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi.[1] Ergosterol is an essential component of the fungal cell membrane, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][3] Inhibition of Cyp51 disrupts the ergosterol biosynthetic pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This ultimately compromises the fungal cell membrane's structural integrity, resulting in the inhibition of fungal growth and cell death.[2]
The azole class of antifungal drugs, including fluconazole (B54011), itraconazole, and voriconazole (B182144), are widely used clinically and function as Cyp51 inhibitors.[2][4] However, the emergence of azole resistance in various fungal pathogens necessitates the development of novel Cyp51 inhibitors with improved efficacy, selectivity, and a lower propensity for resistance development.[5] This guide provides an in vivo comparison of the antifungal activity of a representative novel Cyp51 inhibitor, VT-1598, against established antifungal agents.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of VT-1598 and other Cyp51 inhibitors (fluconazole, voriconazole, and posaconazole) in various murine models of invasive fungal infections. The data highlights key parameters such as the fungal pathogen, animal model, treatment regimen, and the resulting impact on host survival and fungal burden in target organs.
| Investigational Agent | Fungal Pathogen | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| VT-1598 | Candida auris | Neutropenic mice, intravenous infection | 5, 15, and 50 mg/kg, once daily, oral | Dose-dependent improvement in survival (median survival >21 days at 50 mg/kg vs. 5 days for control). Significant reduction in kidney and brain fungal burden. | |
| Fluconazole | Candida auris | Neutropenic mice, intravenous infection | 20 mg/kg, once daily, oral | No significant improvement in survival or reduction in fungal burden compared to control. | |
| Fluconazole | Candida albicans | Disseminated murine candidiasis | 0.25 to 5.0 mg/kg, twice a day, oral | Dose-dependent prolongation of survival. Significant reduction in spleen and kidney fungal burden at 5.0 mg/kg.[6] | [6] |
| Voriconazole | Aspergillus fumigatus | Immunosuppressed murine model of disseminated infection | 25 mg/kg, daily | Prolonged survival and reduced fungal load in kidneys and brain for strains with low MICs (≤0.25 μg/ml).[7] | [7] |
| Posaconazole (B62084) | Cryptococcus neoformans | Systemic murine cryptococcosis, intravenous infection | 3 and 10 mg/kg/day, for 10 days | Dose-dependent prolongation of survival. Significant reduction in lung and brain fungal burden at 10 mg/kg.[3] | [3] |
Experimental Protocols
This section outlines the detailed methodologies for key in vivo experiments typically employed in the validation of novel antifungal agents.
Murine Model of Disseminated Candidiasis
This model is a standard for evaluating the efficacy of antifungal agents against systemic Candida infections.
a. Inoculum Preparation:
-
Candida species are grown on Sabouraud dextrose agar (B569324) plates.
-
A single colony is inoculated into yeast extract-peptone-dextrose (YPD) broth and incubated with shaking.
-
The yeast cells are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS.
-
The cell concentration is determined using a hemocytometer and adjusted to the desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[8]
b. Infection:
-
Mice (e.g., BALB/c or C57BL/6) are infected via intravenous injection of the Candida suspension into the lateral tail vein. The typical inoculum volume is 0.1 mL.[8]
c. Immunosuppression (if required):
-
For certain models, particularly with less virulent species or to mimic immunocompromised patients, mice are rendered neutropenic.
-
This is often achieved by intraperitoneal injections of cyclophosphamide (B585) on specific days before and after infection.
d. Treatment:
-
Infected mice are randomly assigned to treatment and control groups.
-
The investigational compound (e.g., this compound/VT-1598) is administered at various doses, typically via oral gavage or intraperitoneal injection.
-
Control groups receive the vehicle (the solution used to dissolve the drug) or a standard-of-care antifungal agent (e.g., fluconazole).
-
Treatment is usually initiated a few hours post-infection and continued for a specified duration (e.g., 7 to 14 days).
e. Efficacy Assessment:
-
Survival Studies: A cohort of mice is monitored daily for a set period (e.g., 21 or 30 days), and the survival rates are recorded. Kaplan-Meier survival curves are used to analyze the data.
-
Fungal Burden Determination: At specific time points, a subset of mice from each group is euthanized.[8]
-
Target organs (typically kidneys, brain, and spleen) are aseptically removed and weighed.
-
The organs are homogenized in sterile PBS.
-
Serial dilutions of the homogenates are plated on agar plates (e.g., YPD agar).
-
The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
The results are expressed as log10 CFU per gram of tissue.[8]
-
Histopathological Analysis
Histopathology provides a qualitative assessment of tissue damage and the extent of fungal invasion.
-
At the time of euthanasia, portions of the target organs are collected and fixed in 10% neutral buffered formalin.
-
The fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and with specific fungal stains like Grocott's methenamine (B1676377) silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements within the tissue architecture.[9]
-
Stained sections are examined under a microscope to assess the degree of inflammation, tissue necrosis, and the presence and morphology of fungal cells (yeast, hyphae).
Visualizing Key Processes
The following diagrams illustrate the mechanism of action of Cyp51 inhibitors and a typical workflow for in vivo antifungal efficacy studies.
Caption: Mechanism of action of Cyp51 inhibitors.
References
- 1. In vivo efficacy of voriconazole and posaconazole therapy in a novel invertebrate model of Aspergillus fumigatus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Activity of the new antifungal triazole, posaconazole, against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Efficacy of a Novel and Long-Acting Fungicidal Azole, PC1244, on Aspergillus fumigatus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Imaging, a Powerful Tool to Assess Fungal Burden in Live Mouse Models of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. mycology.adelaide.edu.au [mycology.adelaide.edu.au]
Navigating the Therapeutic Window: A Comparative Safety Analysis of the Novel CYP51 Inhibitor VFV and Established Azole Antifungals
For Immediate Release
In the relentless pursuit of safer and more effective treatments for fungal and protozoan infections, the scientific community's focus has intensified on sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis. This guide provides a comprehensive comparison of the preclinical safety profile of VFV, a promising experimental CYP51 inhibitor, against the well-established azole antifungals, fluconazole (B54011) and ketoconazole. This analysis is intended for researchers, scientists, and drug development professionals to illuminate the therapeutic potential and safety considerations of this next-generation inhibitor.
Unveiling the Safety Profile: A Head-to-Head Comparison
The development of novel CYP51 inhibitors is driven by the need to overcome the limitations of current therapies, including toxicity and drug-drug interactions.[1][2] VFV, a derivative of the VNI scaffold, has been engineered to exhibit a broad antiprotozoan spectrum of action while maintaining a favorable safety profile.[3][4] In contrast, established azole antifungals like fluconazole and ketoconazole, while effective, are associated with a range of adverse effects, most notably hepatotoxicity.[5][6]
| Safety Parameter | VFV | Fluconazole | Ketoconazole |
| Cytotoxicity | Low cytotoxicity (e.g., NIH/3T3 mouse embryonic fibroblasts, EC25 >50 μM)[7] | Generally well-tolerated, but can cause dose-dependent side effects.[8] | Associated with a higher incidence of severe hepatotoxicity.[5] |
| In Vivo Acute Toxicity | No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg in mice.[9][10] | Generally well-tolerated in preclinical studies.[11] | Can cause significant toxicity at higher doses.[12] |
| Hepatotoxicity | No significant hepatotoxicity reported in preclinical studies.[3][9] | Rare but serious cases of hepatic toxicity have been reported, primarily in patients with underlying medical conditions.[13][14] | Carries a significant risk of liver damage, which can be severe and even fatal.[5][12] |
| Off-Target Effects | Weak inhibitory effects on major human drug-metabolizing P450s (CYPs).[3] | Interacts with several human CYP enzymes, leading to potential drug-drug interactions.[13] | A potent inhibitor of several human CYP enzymes, leading to a high risk of drug-drug interactions.[15] |
| Common Adverse Effects | No significant side effects observed in preclinical animal models.[3][9] | Nausea, headache, abdominal pain, diarrhea.[16] | Nausea, vomiting, abdominal pain, rash, itching.[15] |
| Serious Adverse Effects | Not reported in preclinical studies. | Rare instances of severe skin reactions (Stevens-Johnson Syndrome), liver damage, and heart rhythm changes.[16] | Serious allergic reactions, severe depression, liver dysfunction, and adrenal insufficiency.[12][15] |
The Science Behind Safety: Experimental Methodologies
The safety data presented in this guide are derived from a series of preclinical studies designed to assess the potential toxicity of these compounds. While specific protocols for every study are proprietary, the following outlines the general methodologies employed in preclinical safety and toxicity assessments.
In Vitro Cytotoxicity Assays:
-
Objective: To determine the concentration of a compound that is toxic to cells in culture.
-
General Protocol:
-
A specific cell line (e.g., NIH/3T3 mouse embryonic fibroblasts, HepG2 human liver cells) is cultured in a multi-well plate.
-
The cells are exposed to a range of concentrations of the test compound (e.g., VFV, fluconazole, ketoconazole) for a defined period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity, or by using fluorescent dyes that stain live and dead cells.
-
The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) is calculated to quantify the compound's cytotoxicity.
-
In Vivo Acute Toxicity Studies:
-
Objective: To determine the short-term toxic effects of a single high dose of a compound.
-
General Protocol:
-
A group of animals (typically rodents, such as mice or rats) is administered a single dose of the test compound via a relevant route (e.g., oral, intravenous).
-
A range of doses is tested across different groups of animals.
-
The animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.
-
At the end of the study, a gross necropsy is performed, and tissues may be collected for histopathological examination.
-
The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined.[9][10]
-
Hepatotoxicity Assessment:
-
Objective: To evaluate the potential for a compound to cause liver injury.
-
General Protocol:
-
In Vitro: Human liver cells (e.g., primary hepatocytes, HepG2 cells) are treated with the test compound, and markers of liver cell damage, such as the release of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are measured.
-
In Vivo: Animals are repeatedly dosed with the compound for a specified duration. Blood samples are collected to measure liver enzyme levels (ALT, AST, alkaline phosphatase). At the end of the study, the liver is examined for any pathological changes.
-
Cytochrome P450 (CYP) Inhibition Assays:
-
Objective: To determine if a compound inhibits the activity of major drug-metabolizing enzymes.
-
General Protocol:
-
Human liver microsomes, which contain a mixture of CYP enzymes, or specific recombinant CYP enzymes are used.
-
A known substrate for a specific CYP enzyme is incubated with the microsomes or recombinant enzyme in the presence and absence of the test compound.
-
The rate of metabolism of the substrate is measured.
-
A decrease in the rate of metabolism in the presence of the test compound indicates inhibition. The IC50 value is determined to quantify the inhibitory potency.
-
Visualizing the Mechanism and Process
To better understand the context of this safety comparison, the following diagrams illustrate the targeted signaling pathway and a typical workflow for preclinical safety assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.brieflands.com [repository.brieflands.com]
- 3. VFV as a New Effective CYP51 Structure-Derived Drug Candidate for Chagas Disease and Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VFV as a New Effective CYP51 Structure-Derived Drug Candidate for Chagas Disease and Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Antitrypanosomal Activity of Sterol 14α-Demethylase (CYP51) Inhibitors VNI and VFV in the Swiss Mouse Models of Chagas Disease Induced by the Trypanosoma cruzi Y Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Safety and tolerability of fluconazole in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketoconazole: MedlinePlus Drug Information [medlineplus.gov]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Side Effects of Nizoral (ketoconazole): Interactions & Warnings [medicinenet.com]
- 16. Fluconazole (Diflucan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyp51-IN-18: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like Cyp51-IN-18 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on established best practices for the disposal of new chemical entities. It is imperative to treat this compound as hazardous to ensure personnel safety and environmental compliance.
Pre-Disposal and Waste Minimization
A crucial first step in responsible chemical management is the implementation of a comprehensive disposal plan before any experimental work begins.[1] The primary goal should always be to minimize waste generation.[1] Key strategies include:
-
Source Reduction: Order only the quantity of this compound necessary for your experiments to prevent surplus.[1]
-
Inventory Management: Maintain a detailed inventory of the chemical, including dates of receipt and when it was opened.[1]
-
Experimental Design: When feasible, reduce the scale of experiments to decrease the volume of waste produced.[1]
Personal Protective Equipment (PPE)
When handling this compound in its pure form, in solution, or any resulting waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves are recommended. Ensure they are compatible with the solvents being used. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are required. |
| Body Protection | A standard laboratory coat should be worn. |
| Respiratory Protection | If handling the powder form outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. |
Step-by-Step Disposal Procedures
All materials contaminated with this compound, including unused product, solutions, and laboratory ware such as pipette tips and gloves, must be treated as hazardous waste.
-
Waste Segregation: At the point of generation, carefully segregate waste into designated and clearly labeled containers based on the type of waste.
-
Solid Waste: Unused solid this compound and contaminated items like pipette tips, tubes, and gloves should be collected in a container labeled "Solid Hazardous Waste".
-
Non-Halogenated Solvent Waste: Solutions of this compound in non-halogenated solvents (e.g., DMSO, ethanol (B145695), acetone) must be collected in a container labeled "Non-Halogenated Solvent Waste".
-
Aqueous Waste: Cell culture media and other aqueous solutions containing this compound should be collected in a container labeled "Aqueous Hazardous Waste". Do not dispose of aqueous solutions containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be placed in a designated sharps container for chemical contamination.
-
-
Waste Accumulation:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Keep waste containers securely closed except when adding waste.
-
Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.
-
Utilize secondary containment, such as a plastic tub, to contain any potential leaks.
-
-
Container Decontamination:
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous waste.
-
-
Waste Pickup and Disposal:
-
Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Ensure all containers are properly labeled with the contents and quantity of the waste.
-
Never dispose of any this compound waste in the regular trash or down the sink.
-
First Aid Measures in Case of Exposure
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water, removing contact lenses if present. Seek prompt medical attention.
-
Skin Contact: Thoroughly rinse the affected skin area with water. Remove contaminated clothing and shoes, and seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek immediate medical help.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting and call a physician immediately.
Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Protocol for Cyp51-IN-18
Disclaimer: A specific Safety Data Sheet (SDS) for Cyp51-IN-18 was not located. The following guidance is based on general best practices for handling novel or uncharacterized small molecule enzyme inhibitors in a research laboratory setting. It is imperative to conduct a thorough risk assessment before commencing any work.[1][2][3][4]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a likely small molecule enzyme inhibitor. The content is designed to offer procedural, step-by-step guidance to ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the final and a crucial barrier against potential exposure to hazardous research chemicals.[5][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard and Remarks |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Ensure gloves are powder-free. Change gloves immediately if contaminated, punctured, or torn.[7] |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of solid or volatile this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][7] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory. |
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous substances.
| Control Type | Description |
| Ventilation | All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][7] |
| Safety Equipment | An eyewash station and safety shower must be readily accessible and regularly tested. |
| Spill Containment | Work should be conducted on a disposable bench liner to contain any potential spills. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.[5][6][7]
| Aspect | Procedure |
| Receiving | Upon receipt, inspect the container for any damage or leaks. |
| Weighing | Weighing of solid this compound should be done in a fume hood or a ventilated balance enclosure to avoid inhalation of fine powders. |
| Solutions | When preparing solutions, add the solvent to the solid slowly to prevent splashing. |
| General Handling | Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8] |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. |
Spill Management and Disposal
A clear plan for managing spills and disposing of waste is essential for laboratory safety.[5][9]
| Procedure | Steps |
| Spill Cleanup | In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institutional safety office. |
| Waste Disposal | Dispose of all waste materials (including empty containers, contaminated PPE, and spill cleanup materials) in accordance with local, state, and federal regulations for chemical waste.[5] Use designated, labeled waste containers. |
Experimental Workflow and Safety Procedures
The following diagrams illustrate key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Logical Workflow for a Chemical Spill of this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. quora.com [quora.com]
- 9. General Chemical Safety Guidelines [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
